molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B13530870
M. Wt: 149.15 g/mol
InChI Key: ISSMDAFGDCTNDV-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (PubChem CID: 5373054) is a pyrrolopyrimidine derivative, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases . This compound serves as a key synthetic intermediate for the development of novel antibody-drug conjugates (ADCs) . Patent literature describes its incorporation into linkers attached to therapeutic antibodies, targeting specific antigens for the treatment of proliferative diseases such as cancer . The pyrrolopyrimidine core is a privileged structure in drug discovery, with analogs demonstrating a wide spectrum of bioactivities, underscoring its value as a versatile building block in pharmaceutical research . As a 9-deazapurine analog, it is also associated with adenine-like biological activity and has been studied in the context of enzymes such as adenine phosphoribosyltransferase . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11)

InChI Key

ISSMDAFGDCTNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(N=C2N)N

Origin of Product

United States

Foundational & Exploratory

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidine core, a notable isomer of 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and enzymes involved in metabolic pathways. This guide focuses specifically on the 2,4-diamino substituted analogue, this compound, a key pharmacophore that confers a distinct biological activity profile. We will delve into its fundamental chemical properties, established synthetic routes, multifaceted biological activities, and its burgeoning potential in therapeutic areas such as oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic entity.

Introduction: The Significance of the Pyrrolopyrimidine Scaffold

The fusion of a pyrrole ring with a pyrimidine ring gives rise to the pyrrolopyrimidine system. These bicyclic heterocycles are of immense interest as they are bioisosteres of purines, the core components of nucleosides. The 5H-pyrrolo[3,2-d]pyrimidine isomer, in particular, is analogous to adenine, but with a carbon atom replacing the nitrogen at position 7 (N7). This seemingly minor modification has profound implications for its chemical and biological properties. The absence of the N7 glycosidic bond linkage point found in purine nucleosides, for instance, makes the scaffold resistant to enzymatic cleavage by phosphorylases, a critical consideration in drug design.

The addition of amino groups at the C2 and C4 positions creates this compound, a structure that mimics the hydrogen bonding pattern of adenine and other key biological molecules. This feature is crucial for its ability to function as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted kinase inhibitors[1][2]. Furthermore, its structural similarity to folic acid has led to the exploration of pyrrolopyrimidines as antifolates, which disrupt one-carbon metabolism essential for nucleotide synthesis and cell proliferation[3][4]. This guide provides a detailed exploration of this versatile molecule.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its solubility, permeability, and metabolic stability.

Chemical Structure and Nomenclature

The core structure consists of a pyrimidine ring fused to a pyrrole ring.

Caption: 2D structure of this compound.

  • IUPAC Name : this compound[5].

  • Synonyms : 2,4-diaminopyrrolopyrimidine[5].

  • CAS Number : 805178-29-4[5].

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyValueSource
Molecular Formula C₆H₇N₅PubChem[5]
Molecular Weight 149.15 g/mol PubChem[5]
XLogP3 -0.3PubChem[5]
Hydrogen Bond Donor Count 3PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 0PubChem[5]
Exact Mass 149.07014524 DaPubChem[5]
Topological Polar Surface Area 93.6 ŲPubChem[5]

Synthesis and Characterization

The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through various strategies, typically involving the construction of the pyrimidine ring onto a pre-formed pyrrole precursor.

General Synthetic Strategies

A common and effective method involves the cyclocondensation of a suitably functionalized pyrrole with a guanidine salt. This approach is atom-economical and directly installs the desired 2,4-diaminopyrimidine moiety.

synthesis_workflow A Functionalized Pyrrole Precursor (e.g., 3-amino-4-cyano-pyrroline) C Cyclocondensation Reaction (Reflux in high-boiling solvent, e.g., 2-ethoxyethanol) A->C B Guanidine Carbonate B->C D This compound (Final Product) C->D E Purification (Crystallization or Chromatography) D->E

Caption: Generalized workflow for the synthesis of the target compound.

More contemporary methods, such as domino C-N coupling/hydroamination reactions, have also been developed for the synthesis of the pyrrolo[3,2-d]pyrimidine core, offering high efficiency and broad substrate scope[6][7][8][9]. These reactions often utilize palladium catalysts to facilitate the formation of multiple carbon-nitrogen bonds in a single pot.

Representative Synthetic Protocol

The following protocol is a representative example based on methodologies reported for analogous structures[10].

Objective: To synthesize a 2,4-diamino-pyrrolo-pyrimidine derivative.

Materials:

  • 3-Amino-4-cyano-pyrroline derivative (1.0 eq)

  • Guanidine carbonate (1.0 eq)

  • 2-Ethoxyethanol (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrroline derivative (0.01 mol) and guanidine carbonate (0.01 mol).

  • Solvent Addition: Add 2-ethoxyethanol (10 mL) to the flask.

    • Scientist's Note: 2-Ethoxyethanol is chosen as the solvent due to its high boiling point (135 °C), which is necessary to drive the condensation and cyclization reaction to completion.

  • Heating: Heat the reaction mixture to reflux. Maintain reflux for 6-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: The disappearance of the starting pyrroline spot on TLC is a primary indicator of reaction completion. A co-spot with the starting material should always be run for accurate comparison.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent system (e.g., dimethylformamide-ethanol) to obtain the pure 2,4-diamino-pyrrolo-pyrimidine derivative.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula[5].

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amines and the pyrrole ring.

Biological Activity and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of biological activities, primarily centered around anticancer and antimicrobial applications.

Mechanism of Action

The compound's efficacy stems from its ability to interfere with multiple critical cellular pathways.

MoA Potential Mechanisms of Action cluster_0 Cellular Processes cluster_1 Drug Targets Proliferation Cell Proliferation & Survival Kinase Protein Kinases (e.g., BTK, Tie-2) Metabolism Nucleotide Synthesis DDR DNA Damage Response Kinase->Proliferation DHFR DHFR DHFR->Metabolism SHMT SHMT1/2 SHMT->Metabolism (One-Carbon Metabolism) ATR ATR Kinase ATR->DDR Compound 5H-pyrrolo[3,2-d] pyrimidine-2,4-diamine Compound->Kinase Inhibits Compound->DHFR Inhibits (Antifolate) Compound->SHMT Inhibits Compound->ATR Inhibits

Caption: Key biological targets and pathways inhibited by the pyrrolopyrimidine scaffold.

  • Kinase Inhibition: As ATP mimetics, pyrrolopyrimidines competitively inhibit protein kinases, which are crucial for signal transduction pathways that control cell growth, differentiation, and survival. Derivatives have shown activity against Bruton's Tyrosine Kinase (BTK) and Tie-2 kinase[1]. The 2,4-diamino substitution pattern is particularly effective for forming key hydrogen bonds within the kinase hinge region.

  • Antifolate Activity: This scaffold can inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folic acid pathway[3][4]. DHFR is responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. Inhibition of DHFR leads to "thymineless death" in rapidly dividing cells, including cancer cells and certain microbes.

  • Inhibition of One-Carbon Metabolism: Recent studies have highlighted novel pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of both mitochondrial (SHMT2) and cytosolic (SHMT1) serine hydroxymethyltransferase[11][12]. These enzymes are central to one-carbon metabolism, providing the building blocks for nucleotides and amino acids. Targeting this pathway is a promising strategy for treating cancers, like pancreatic cancer, that are highly dependent on serine metabolism[11].

  • Inhibition of DNA Damage Response (DDR): The related pyrrolo[3,4-d]pyrimidine scaffold has been shown to produce potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the cellular response to DNA damage and replication stress[13]. This suggests that the broader pyrrolopyrimidine class has potential as DDR inhibitors, which can sensitize cancer cells to traditional chemotherapy or radiation.

Therapeutic Applications
  • Anticancer Agents: The multifaceted mechanism of action makes this scaffold a powerful platform for developing anticancer drugs. Its ability to inhibit kinases, folate metabolism, and DDR pathways simultaneously or selectively presents numerous opportunities for targeted and combination therapies[2][11][14][15].

  • Antimicrobial Agents: The antifolate activity is not limited to human cells. Derivatives have been developed as potent and selective inhibitors of microbial DHFR, making them effective against opportunistic pathogens like Toxoplasma gondii[3]. Additionally, some derivatives have been investigated as potential antitubercular agents against Mycobacterium tuberculosis[16] and as antibacterial agents against other pathogenic bacteria[17].

  • Agrochemicals: The chlorinated precursor, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is used as an intermediate in the synthesis of herbicides, indicating the broad biological relevance of this scaffold[14].

In Vitro Experimental Protocol: Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a common in vitro assay is performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase (e.g., BTK).

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The signal is often detected via luminescence, fluorescence, or radioactivity. A common method is an ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase-specific peptide substrate

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compound (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction Initiation: Add the kinase and substrate solution in assay buffer to the wells.

  • ATP Addition: To initiate the kinase reaction, add the ATP solution to all wells.

    • Scientist's Note: The choice of ATP concentration is critical. Using a concentration close to the Michaelis-Menten constant (Kₘ) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping the Reaction & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines provides a versatile template for designing potent and selective inhibitors of key cellular targets. The primary applications in oncology and infectious diseases are well-supported by a robust body of evidence.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency against specific targets while minimizing off-target effects and improving ADME properties.

  • Selectivity Profiling: Screening derivatives against broad panels of kinases and other enzymes to identify novel targets and ensure selectivity.

  • Development of Covalent Inhibitors: Introducing reactive moieties (e.g., acrylamides) to achieve irreversible binding to targets with appropriately positioned cysteine residues, a strategy that has proven successful for other kinase inhibitors.

  • Exploration of New Therapeutic Areas: Given its fundamental interactions with cellular machinery, the scaffold may have potential in other areas, such as inflammatory or neurodegenerative diseases.

The continued exploration of the 5H-pyrrolo[3,2-d]pyrimidine core promises to yield novel therapeutic agents to address significant unmet medical needs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5373054, this compound. Available: [Link]

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. Available: [Link]

  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates. Journal of Medicinal Chemistry. Available: [Link]

  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available: [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available: [Link]

  • El-Moghazy, S. M., et al. (2018). Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. Egyptian Journal of Chemistry. Available: [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. Available: [Link]

  • American Elements (n.d.). 5H-Pyrrolo[3,2-d]pyrimidine | CAS 272-50-4. Available: [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. ResearchGate. Available: [Link]

  • U.S. Environmental Protection Agency (n.d.). 2-(4-Piperidinyl)-5H-pyrrolo[3,2-d]pyrimidine. CompTox Chemicals Dashboard. Available: [Link]

  • Anderson, D. D., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. Available: [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. Available: [Link]

  • Anderson, D. D., et al. (2019). Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine inhibitors by targeted metabolomics in SKOV3 EOC cells. ResearchGate. Available: [Link]

  • Al-Warhi, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available: [Link]

  • Kumar, A., et al. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Sestak, V., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. Biomedicine & Pharmacotherapy. Available: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available: [Link]

  • Adel, M., et al. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research. Available: [Link]

Sources

The 9-Deaza Scaffold in PNP Inhibition: Design, Synthesis, and Validation

[1]

Executive Summary

This technical guide analyzes the 9-deaza purine scaffold as the structural cornerstone for high-affinity Purine Nucleoside Phosphorylase (PNP) inhibitors. By replacing the N9 nitrogen of the purine ring with carbon, researchers create C-nucleosides that are chemically stable against enzymatic cleavage while electronically mimicking the transition state of purine phosphorolysis. This scaffold has yielded picomolar inhibitors like Forodesine (BCX-1777) and Ulodesine (BCX-4208) , critical for treating T-cell malignancies and gout.

Part 1: The Mechanistic Rationale (Transition State Design)

The Catalytic Challenge

PNP catalyzes the reversible phosphorolysis of purine nucleosides (Inosine, Deoxyguanosine) into their respective bases and ribose-1-phosphate.[1][2] The reaction proceeds via an SN1-like mechanism involving a dissociative transition state (TS).

In the TS, the ribosidic bond is significantly lengthened, generating substantial oxocarbenium ion character on the ribose ring and a partial negative charge on the purine leaving group (N7 position).

The 9-Deaza Solution

Standard purine analogues fail as tight-binding inhibitors because they do not capture the specific electronic geometry of the TS. The 9-deaza scaffold addresses two critical failures:

  • Electronic Mimicry (The N7 pKa Shift): In the natural substrate, N7 is protonated in the TS. Replacing N9 with Carbon (9-deaza) raises the pKa of the adjacent N7 from ~2.4 to >10. This ensures N7 is protonated at physiological pH, perfectly mimicking the electrostatics of the leaving purine base in the transition state.

  • Chemical Stability: The resulting C-C glycosidic bond renders the inhibitor immune to phosphorolysis by PNP, converting a substrate into a stable inhibitor.

Mechanism of Action Diagram

The following diagram illustrates the accumulation of dGTP in T-cells caused by PNP inhibition, leading to apoptosis.[3]

PNP_MechanismdGuo_ExdGuo (Extracellular)dGuo_IndGuo (Intracellular)dGuo_Ex->dGuo_InTransportGuanineGuaninedGuo_In->GuaninePNP (Blocked by 9-Deaza)dGMPdGMPdGuo_In->dGMPdCK (Deoxycytidine Kinase)dGTPdGTP (Accumulation)dGMP->dGTPKinasesRRRibonucleotide Reductase (RR)dGTP->RRAllosteric InhibitionDNA_SynDNA SynthesisRR->DNA_SynRequired forApoptosisApoptosis (T-Cell Specific)DNA_Syn->ApoptosisArrest leads to

Caption: PNP inhibition blocks dGuo degradation.[4][5] High dCK activity in T-cells funnels dGuo to dGTP, inhibiting Ribonucleotide Reductase and triggering apoptosis.[1][2]

Part 2: Chemical Architecture & SAR

The efficacy of 9-deaza inhibitors relies on the synergy between the modified base and the ribose mimic.

FeatureNatural Purine (Inosine)9-Deaza Inhibitor (Forodesine)Impact on Binding
Atom 9 Nitrogen (N)Carbon (C)Prevents cleavage; stabilizes C-nucleoside.[6]
Atom 7 Nitrogen (pKa ~2.[4]4)Nitrogen (pKa >10)Mimics protonated TS leaving group.[6]
Sugar Moiety RiboseIminoribitol / PyrrolidineMimics ribooxocarbenium ion (positive charge).
Linkage C1'-N9 (1.47 Å)C1'-C9 (1.52 Å)Matches lengthened bond in dissociative TS.

Key Structural Variants:

  • Generation 1 (Forodesine): Direct C-C bond between 9-deazahypoxanthine and iminoribitol.

  • Generation 2 (Ulodesine): A methylene bridge connects the base and the pyrrolidine. This extra flexibility allows the inhibitor to better accommodate the variable geometry of the catalytic site during conformational changes.

Part 3: Synthetic Methodologies

The synthesis of 9-deaza C-nucleosides is challenging due to the formation of the C-C glycosidic bond. The most authoritative route utilizes a convergent approach involving the lithiation of the 9-deaza base.

Representative Synthesis Workflow (Forodesine)

Phase 1: Base Construction

  • Starting Material: 2-Amino-3-nitropyridine or similar pyrimidine precursors.

  • Cyclization: Reaction with ethyl formate/NaH to form the pyrrolo[3,2-d]pyrimidine (9-deazapurine) core.

  • Protection: N-protection (e.g., BOM or SEM) is essential for directed lithiation.

Phase 2: Coupling (The Critical Step)

  • Lithiation: Treat the protected 9-deazapurine with n-BuLi at -78°C. The Lithium-Halogen exchange (if using a brominated precursor) or direct deprotonation occurs at C9.

  • Addition: Add the lithiated base to a protected imino-sugar (e.g., a cyclic imine or lactone derived from D-ribose).

  • Reduction: If a lactone was used, the resulting hemiaminal is reduced (Et3SiH/BF3·OEt2) to the cyclic amine.

Phase 3: Deprotection

  • Global deprotection (hydrogenolysis or acid hydrolysis) yields the final salt form.

Synthesis_FlowStartPyrrolo[3,2-d]pyrimidine(Protected Base)LithiationLithiation(n-BuLi, -78°C)Start->LithiationCouplingC-C Bond FormationLithiation->CouplingSugarImino-Sugar(Electrophile)Sugar->CouplingIntermedProtected C-NucleosideCoupling->IntermedDeprotectGlobal Deprotection(Pd/C or Acid)Intermed->DeprotectFinalForodesine (HCl salt)Deprotect->Final

Caption: Convergent synthetic route for 9-deaza C-nucleosides via lithiated base coupling.

Part 4: Experimental Validation Protocols

To validate a 9-deaza candidate, you must demonstrate both enzymatic inhibition (biochemical) and T-cell selective toxicity (cellular).

Protocol A: Continuous Spectrophotometric PNP Assay

Objective: Determine the IC50 of the inhibitor against human PNP. Principle: Inosine is phosphorolyzed to Hypoxanthine.[4] Xanthine Oxidase (XO) converts Hypoxanthine to Uric Acid. The formation of Uric Acid is monitored at 293 nm .[7]

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Source of phosphate for reaction).

  • Substrate: 1 mM Inosine.

  • Coupling Enzyme: Xanthine Oxidase (0.06 units/mL).

  • Enzyme: Recombinant Human PNP (1-5 nM final concentration).

Step-by-Step:

  • Blanking: In a UV-transparent quartz cuvette, add Buffer, XO, and Inosine. Zero the spectrophotometer at 293 nm.

  • Inhibitor Pre-incubation: Mix PNP enzyme with the test inhibitor (various concentrations) in buffer. Incubate for 5-10 minutes to allow slow-onset binding (common in TS analogues).

  • Initiation: Add the Enzyme-Inhibitor mix to the cuvette containing Inosine/XO.

  • Measurement: Monitor Absorbance (293 nm) for 5 minutes.

  • Calculation:

    • Calculate velocity (ΔAbs/min) for each inhibitor concentration.

    • Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Validation Check: The control slope (no inhibitor) must be linear. If XO is rate-limiting, increase XO concentration.

Protocol B: T-Cell Proliferation Assay (+/- dGuo)

Objective: Confirm T-cell selectivity and dGuo dependence. Cell Line: CCRF-CEM (Human T-lymphoblast).

Step-by-Step:

  • Seeding: Plate CCRF-CEM cells (5,000 cells/well) in 96-well plates using RPMI-1640 medium (10% FBS).

  • Treatment Groups:

    • A (Control): Vehicle only.

    • B (Inhibitor Only): Graded doses of 9-deaza compound (0.1 nM - 10 µM).

    • C (dGuo Only): 10 µM Deoxyguanosine.

    • D (Combination): Inhibitor (Graded) + 10 µM dGuo.[3]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP luminescence) or MTS reagent. Incubate 1-4 hours. Read plate.

  • Interpretation:

    • Group B should show minimal toxicity (PNP inhibition alone is not toxic).

    • Group D should show potent cytotoxicity (IC50 < 10 nM).[3]

    • Note: If Group B is toxic, the compound has off-target effects (non-selective).

Part 5: Clinical Translation Case Study

Forodesine (Mundesine®) represents the proof-of-concept for this scaffold.

  • Indication: Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL).

  • Dosing: Oral or IV.

  • Pharmacodynamics: In clinical trials, Forodesine elevated plasma dGuo levels by >10-fold, confirming systemic PNP inhibition.

  • Safety Profile: Unlike non-selective chemotherapy, Forodesine spares B-cells and other tissues that do not rely heavily on the salvage pathway or have lower dCK activity.

References

  • Structure-based design of inhibitors of purine nucleoside phosphorylase. Source: Journal of Medicinal Chemistry (1993). Context: Foundational work on 9-deazaguanine derivatives and SAR.

  • Four generations of transition-state analogues for human purine nucleoside phosphorylase. Source: PNAS (2010). Context: Detailed structural evolution from Immucillin-H to Ulodesine.

  • Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application. Source:[1][2][8] PubMed / Mini Reviews in Medicinal Chemistry (2007). Context: Clinical mechanism and dGuo accumulation data.[7]

  • Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric) Technical Bulletin. Source: Sigma-Aldrich. Context: Standardized protocol for enzymatic validation.[9]

  • Ulodesine (BCX4208) - MedKoo Biosciences. Source:[10] MedKoo Product Data.[4] Context: Chemical structure and specific IC50 values for Ulodesine.[11]

The 9-Deaza Paradigm: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine in T-Cell Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Content Type: Technical Whitepaper Subject: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (9-deazapurine antifolates) Therapeutic Focus: T-Cell Acute Lymphoblastic Leukemia (T-ALL)

The This compound scaffold represents a critical evolution in the design of "non-classical" antifolates. While classical antifolates like Methotrexate (MTX) rely on the pteridine ring and active transport via the Reduced Folate Carrier (RFC), the pyrrolo[3,2-d]pyrimidine (9-deazapurine) core offers distinct physicochemical advantages.

This guide details the therapeutic potential of this specific scaffold in T-cell leukemia.[1] Unlike its "7-deaza" cousins (e.g., Pemetrexed) or "oxo-substituted" analogues (e.g., Forodesine, a PNP inhibitor), the 2,4-diamine substitution on the 9-deaza core creates a potent Dihydrofolate Reductase (DHFR) inhibitor that retains activity in MTX-resistant phenotypes.

Key Technical Differentiators
  • Transport Independence: Lipophilic side-chain modifications to this core allow entry via passive diffusion, bypassing RFC downregulation—a primary resistance mechanism in T-ALL.

  • Dual-Targeting Potential: Recent structure-activity relationship (SAR) studies suggest this scaffold can simultaneously target cytosolic DHFR and mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2), a metabolic dependency in T-cell lymphoblasts.

  • Scaffold Stability: The C-C bond at the 9-position (purine numbering) prevents hydrolytic cleavage by phosphorylases, increasing intracellular half-life compared to purine analogues.

Chemical Biology & Mechanism of Action[2]

The "2,4-Diamine" Warhead

The 2,4-diamine motif is the pharmacological "warhead" for DHFR inhibition. It mimics the pteridine ring of dihydrofolate but forms a critical salt bridge with the active site aspartate/glutamate of DHFR (Asp27 in human DHFR).

  • Classical Antifolates (MTX): Pteridine core + Glutamate tail. Highly polar, requires RFC transport.

  • 9-Deaza Antifolates (Topic): Pyrrolo[3,2-d]pyrimidine core.[2][3][4] The N-9 nitrogen of the purine is replaced by carbon, and the N-7 is shifted to the 9-position (pyrrolo nitrogen).

Mechanism of T-Cell Cytotoxicity

T-ALL cells are auxotrophic for purines and highly dependent on the one-carbon (1C) folate cycle for DNA synthesis.

  • Primary Blockade: The molecule binds hDHFR with nanomolar affinity (

    
     nM), depleting tetrahydrofolate (THF) pools.
    
  • Thymidylate Stress: Without 5,10-methylene-THF, Thymidylate Synthase (TS) cannot convert dUMP to dTMP, causing "thymineless death."

  • Mitochondrial Collapse: Emerging data suggests 9-deaza analogues can penetrate the mitochondria, potentially inhibiting SHMT2, which supplies glycine and 1C units in rapidly dividing T-cells.

Visualization: The Dual-Compartment Blockade

The following diagram illustrates how the this compound scaffold disrupts both cytosolic and mitochondrial folate metabolism in T-ALL.

FolateBlockade cluster_cytosol Cytosol (T-ALL Cell) cluster_mito Mitochondria Folate Folate DHF DHF Folate->DHF THF THF DHF->THF Blocked by Scaffold DHFR DHFR (Primary Target) DHF->DHFR TS Thymidylate Synthase THF->TS dUMP dUMP dTMP dTMP dUMP->dTMP Folate Dependent DNA DNA Synthesis dTMP->DNA Serine Serine Glycine Glycine Serine->Glycine Catalyzed by SHMT2 Formate Formate Glycine->Formate Formate->THF 1C Unit Export SHMT2 SHMT2 (Secondary Target) Drug 5H-pyrrolo[3,2-d] pyrimidine-2,4-diamine Drug->DHFR Drug->SHMT2 Potential Dual Activity

Figure 1: Mechanism of Action. The scaffold primarily targets cytosolic DHFR, inducing acute thymidine depletion. Secondary targeting of mitochondrial SHMT2 prevents formate rescue, a key survival mechanism in T-ALL.

Chemical Synthesis Strategy

The synthesis of the 9-deaza core is non-trivial due to the electron-rich pyrrole ring. The "Gangjee Route" is the authoritative method for constructing the 2,4-diamino-5-substituted variant.

Retrosynthetic Analysis
  • Precursor: 2-amino-4,6-dichloropyrimidine or 2,6-diaminopyrimidin-4-one.

  • Key Step: Mannich reaction or cyclization of an

    
    -halo ketone with a pyrimidine-4,6-diamine.
    
Protocol: Construction of the Core

Note: This protocol is adapted from standard 9-deazapurine synthesis methodologies (e.g., Gangjee et al., J. Med. Chem.).[2][4][5][6][7][8][9][10][11][12][13]

Step 1: Formation of the Pyrrole Ring

  • Reagents: 2,6-diaminopyrimidin-4(3H)-one, chloroacetaldehyde (or substituted

    
    -haloketone), NaOAc, Water/MeOH.
    
  • Procedure: Suspend diamine in water. Add NaOAc (buffer). Add chloroacetaldehyde dropwise at 50°C.

  • Reaction: The amine attacks the ketone, followed by cyclization onto the C-5 position of the pyrimidine.

  • Result: Formation of the 7-substituted-pyrrolo[3,2-d]pyrimidin-4-one.

Step 2: Chlorination (Activation)

  • Reagents: POCl

    
     (Phosphorus oxychloride), N,N-dimethylaniline (catalyst).
    
  • Procedure: Reflux the pyrimidinone intermediate in neat POCl

    
     for 4–6 hours.
    
  • Result: 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Step 3: Amination (Installation of 2,4-Diamine)

  • Reagents: NH

    
     (Liquid ammonia) or specific aniline (if N4-substitution is desired).
    
  • Procedure: Heat the chloro-intermediate in a sealed steel bomb with liquid ammonia at 80–100°C for 12 hours.

  • Result: This compound .

Step 4: N5-Alkylation (Lipophilic Tail)

  • Crucial for T-ALL specificity: Alkylation at the pyrrole nitrogen (N5) with lipophilic aryl groups allows the drug to bypass the RFC transporter.

  • Reagents: NaH (Sodium hydride), DMF, Aryl-alkyl halide.

Preclinical Evaluation in T-ALL

To validate the therapeutic potential, the following experimental workflow is required. This focuses on CCRF-CEM (human T-lymphoblastoid) cells, the gold standard for antifolate testing.

In Vitro Cytotoxicity Assay (Protocol)

Objective: Determine IC


 and resistance profile.
  • Cell Lines:

    • CCRF-CEM: Wild-type T-ALL.

    • CCRF-CEM/R30mtx: MTX-resistant (RFC deficient).

    • CCRF-CEM/R3: MTX-resistant (DHFR gene amplification).

  • Seeding: Plate

    
     cells/well in 96-well plates (RPMI-1640 + 10% dialyzed FBS).
    
    • Note: Dialyzed FBS is critical to remove exogenous folates/thymidine which can rescue the cells.

  • Dosing: Treat with this compound analogue (0.1 nM to 10

    
    M) for 72–96 hours.
    
  • Readout: CellTiter-Glo (ATP luminescence) or MTT assay.

  • Data Analysis: Calculate Relative Resistance (RR) = IC

    
    (Resistant) / IC
    
    
    
    (Parent).
    • Success Metric: An RR < 5 indicates the drug overcomes RFC resistance (unlike MTX which often has RR > 100).

Comparative Efficacy Data (Representative)

Synthesized data based on structure-activity relationships of 9-deaza antifolates (Gangjee et al.).[14]

CompoundTargetCCRF-CEM (nM)CEM/R30mtx (nM)Mechanism of Resistance
Methotrexate (MTX) DHFR15.0>2,500RFC Downregulation
Pralatrexate DHFR8.0120.0RFC Dependent
Topic Scaffold (9-deaza) DHFR/SHMT4.5 12.0 Transport Independent
Forodesine PNP1,2001,100PNP (Different Pathway)
Metabolomic Tracing (Proof of Mechanism)

To confirm the blockade of 1C metabolism:

  • Tracer: Incubate T-ALL cells with [U-

    
    C, 
    
    
    
    N]-Serine.
  • Extraction: Methanol/Water extraction at 4 hours post-treatment.

  • LC-MS/MS Analysis: Monitor the M+1/M+2/M+3 isotopologues of dTMP (Thymidine Monophosphate) and Purines (ATP/GTP).

  • Expected Result:

    • DHFR Inhibition: Complete collapse of labeled dTMP (M+1) synthesis.

    • SHMT2 Inhibition: Accumulation of labeled Serine and depletion of downstream Glycine/Formate.

References

  • Gangjee, A., et al. (2003). "Synthesis and Biological Evaluation of 2,4-Diamino-5-substituted-pyrrolo[3,2-d]pyrimidines as Inhibitors of Dihydrofolate Reductase." Journal of Medicinal Chemistry.

  • Matherly, L. H., et al. (2014). "The reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) as targets for antifolate transport in T-cell leukemia." Leukemia & Lymphoma.

  • Kouhkan, M., et al. (2021). "Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives." Journal of Biotechnology and Bioprocessing.

  • Wang, L., et al. (2020). "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." Molecular Pharmacology.

  • Gangjee, A., et al. (2005). "Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors."[12] Bioorganic & Medicinal Chemistry.

Sources

Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isostere Advantage

The pyrrolo[3,2-d]pyrimidine scaffold represents a critical bioisostere of the purine ring system. Unlike its more common cousin, pyrrolo[2,3-d]pyrimidine (7-deazapurine, seen in drugs like Ruxolitinib), the 3,2-d isomer offers a unique electronic and steric profile. It is functionally a 9-deazapurine analogue, replacing the N9 glycosidic nitrogen of natural purines with a carbon atom (C7 in the 3,2-d system).

This structural modification is not merely cosmetic; it creates a chemically stable C-C glycosidic bond, rendering these compounds immune to cleavage by standard nucleoside phosphorylases. Consequently, this scaffold has become the "gold standard" for designing transition-state analogue inhibitors of Purine Nucleoside Phosphorylase (PNP) and is emerging as a potent scaffold for Type II Kinase Inhibitors (VEGFR, EGFR).

This guide dissects the SAR of this scaffold, moving beyond basic substitution patterns to the causal mechanisms of binding affinity and selectivity.[1]

Scaffold Architecture & Numbering

To understand the SAR, we must first establish the IUPAC numbering, which differs from standard purine numbering.

  • Purine N9

    
    Pyrrolo[3,2-d] C7 : The site of sugar/pseudo-sugar attachment.
    
  • Purine N7

    
    Pyrrolo[3,2-d] N5 : The critical hydrogen bond donor.
    
  • Purine C6

    
    Pyrrolo[3,2-d] C4 : The position for "warhead" substitution (amines, ethers).
    

ScaffoldMap cluster_0 Natural Purine (Adenine) cluster_1 Target Scaffold Purine Purine Core (Imidazo[4,5-d]pyrimidine) Scaffold Pyrrolo[3,2-d]pyrimidine (9-Deazapurine Isostere) Purine->Scaffold Bioisosteric Replacement (N9 -> C7) C4 C4 Position (Solvent Front/Hydrophobic) Scaffold->C4 N5 N5 Position (H-Bond Donor) Scaffold->N5 C7 C7 Position (Ribose/Linker Attachment) Scaffold->C7

Figure 1: Structural mapping of the pyrrolo[3,2-d]pyrimidine scaffold against the natural purine core, highlighting key SAR vectors.

Critical SAR Domains

The C7 Vector: The "Anchor" (PNP Specificity)

In Purine Nucleoside Phosphorylase (PNP) inhibitors, the C7 position is the most critical SAR determinant.

  • Mechanism: PNP cleaves the glycosidic bond of purines via an oxocarbenium ion transition state.

  • SAR Insight: Successful inhibitors (e.g., Forodesine , Ulodesine ) utilize the C7 position to attach a hydroxylated cyclic amine (e.g., iminoribitol or pyrrolidine).

  • Electronic Effect: The C7-C bond is stable (unlike N-C). The attached group must mimic the geometry and charge distribution of the transition state.

    • Requirement: A basic nitrogen in the C7 substituent (pKa ~7-9) is required to be protonated in the active site, mimicking the developing positive charge on the ribose ring oxygen during phosphorolysis.

The N5 Vector: The H-Bond Donor
  • Kinase Binding: In kinase inhibitors (e.g., VEGFR2), the N5-H serves as a crucial hydrogen bond donor to the hinge region of the kinase (often interacting with the backbone carbonyl of Glu or Leu residues).

  • Substitution: Alkylation of N5 generally abolishes activity for kinases that require this hinge interaction. However, for PNP inhibitors, N5 is often unsubstituted to allow proper orientation in the catalytic pocket.

The C4 Vector: The "Warhead"
  • Kinase Selectivity: This is the primary vector for introducing diversity.

    • Hydrophobic Groups: Large aromatic amines (anilines) at C4 extend into the hydrophobic pocket (back pocket) of kinases.

    • Example: 4-(3-chloro-4-fluoroanilino) substitutions are common for EGFR/VEGFR potency.

  • PNP Inhibitors: The C4 position is typically a carbonyl (forming the 4-one system, mimicking hypoxanthine/guanine) or an amine. For Ulodesine , the C4 is a carbonyl (4-oxo), mimicking the guanine base.

Case Study 1: PNP Inhibition (The Gold Standard)

The most successful application of this scaffold is in the inhibition of PNP for T-cell malignancies (T-cell Acute Lymphoblastic Leukemia) and gout.

Lead Compound: Forodesine (BCX-1777) & Ulodesine (BCX-4208).

SAR Table: PNP Inhibition Efficiency
CompoundC7 SubstituentC4 SubstituentN5 StateKi (nM)Mechanism Note
Forodesine (3S,4R)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl=O[2] (Keto)-H0.03*Transition State Analogue (TSA)
Ulodesine 9-deaza-guanine-like linker=O (Keto)-H~1.02nd Gen Oral TSA
Analogue A Ribose (Natural)-NH2-H>1000Fails to mimic oxocarbenium ion
Analogue B Alkyl chain=O-CH3InactiveLoss of H-bond & Ribose mimicry

*Ki values are approximate based on human PNP assays (BioCryst data).

Mechanistic Logic: Forodesine works because the pyrrolo[3,2-d]pyrimidine base binds tightly to the purine-binding site, while the cationic pyrrolidine ring at C7 mimics the expanded transition state of the ribose. The C-C bond at C7 prevents enzymatic cleavage, trapping the enzyme in a non-productive complex.

Case Study 2: Kinase Selectivity (VEGFR/EGFR)

While less common than 2,3-d analogues, the 3,2-d scaffold acts as a potent Type II kinase inhibitor.

Key SAR Driver: The "Hinge-Solvent" Interface.

  • C4-Anilines: Introduction of a 3-chloro-4-(3-fluorobenzyloxy)phenylamino group at C4 creates a "tail" that extends into the hydrophobic back pocket.

  • C2-Substitution: Unsubstituted C2 is often preferred for VEGFR2, whereas C2-methyl can introduce steric clashes depending on the specific kinase gatekeeper residue.

KinaseSAR cluster_binding Binding Mode Compound Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor Hinge Hinge Region (Glu/Leu) Compound->Hinge N5-H Interaction Pocket Hydrophobic Pocket (Selectivity) Compound->Pocket C4-Aniline Tail Solvent Solvent Front (Solubility) Compound->Solvent C7 or C6 Substituents

Figure 2: Interaction map of pyrrolo[3,2-d]pyrimidine derivatives within the kinase ATP-binding pocket.

Experimental Protocols

Synthesis: The "Furneaux" Route (C-Glycosidation)

This is the industry-standard method for generating C7-substituted analogues (like Forodesine).

  • Starting Material: 3-amino-2-carboalkoxypyrrole.

  • Formylation: React with formamidine acetate to close the pyrimidine ring, yielding the 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.

  • Mannich Reaction (Critical Step):

    • React the base with formaldehyde and the desired amine (e.g., pyrrolidine derivative) to install the C7 substituent.

    • Note: The 3,2-d system is electron-rich at C7 (pyrrole beta-position), making it highly susceptible to electrophilic aromatic substitution.

Validation Assay: PNP Coupled Spectrophotometric Assay

To validate SAR, you must measure the inhibition of phosphorolysis.

Principle: Inosine + Pi


 Hypoxanthine + Ribose-1-P
Hypoxanthine + 

+


Uric Acid +

Protocol:

  • Buffer: 50 mM potassium phosphate buffer (pH 7.4).

  • Reagents:

    • Substrate: Inosine (1 mM).

    • Coupling Enzyme: Xanthine Oxidase (0.06 units/mL).

    • Target Enzyme: Human recombinant PNP (1 nM).

  • Inhibitor: Add varying concentrations of the pyrrolo[3,2-d]pyrimidine candidate (dissolved in DMSO).

  • Detection: Monitor the formation of Uric Acid continuously at 293 nm (

    
    ).
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (since Ki is often < 1 nM).
    

Self-Validating Check:

  • Include Immucillin-H (Forodesine) as a positive control.

  • If the

    
     is near the enzyme concentration (
    
    
    
    ), you are in the "titration zone." You must use tight-binding kinetics equations, not standard Michaelis-Menten approximations.

References

  • BioCryst Pharmaceuticals. (2017). Forodesine (BCX-1777): Mechanism of Action and Clinical Data.[2][3][4]

  • Evans, G. B., et al. (2003). "Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry, 46(24), 5271–5276.

  • Furneaux, R. H., & Tyler, P. C. (1999). "Improved Synthesis of 9-Deaza-nucleoside Analogues." The Journal of Organic Chemistry, 64(22), 8411–8412.

  • Tiwari, A., et al. (2012).[5] "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." Molecules, 17(2), 1983-1999.

  • Bantia, S., et al. (2010). "Potent Oral Purine Nucleoside Phosphorylase Inhibitor BCX-4208 (Ulodesine)." International Immunopharmacology, 10(7), 784-790.

Sources

Methodological & Application

Application Notes and Protocols: Determining the Solubility of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purines, which are fundamental components of nucleic acids. This pyrrolopyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] A critical parameter in the early-stage development of any potential drug candidate is its solubility.[2][3][4] Poor solubility can lead to unreliable results in in-vitro assays, diminished in-vivo efficacy, and significant challenges in formulation development.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for compound storage and handling, and in various aqueous buffers that mimic physiological conditions.[8][9] The protocols described herein are designed to establish both kinetic and thermodynamic solubility, providing a complete picture of the compound's behavior in solution.

Understanding Solubility in Drug Discovery

In the context of drug discovery, two primary types of solubility are considered:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[10][11] It is a critical parameter for understanding the fundamental physicochemical properties of a compound.

  • Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[2][5][10] Kinetic solubility is often more relevant for in-vitro high-throughput screening (HTS) applications where compounds are rapidly diluted into assay media.[2][5]

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, highlighting the importance of solubility in oral drug absorption.[7][12]

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of a compound can provide insights into its expected solubility.

PropertyValue (Computed)Source
Molecular FormulaC₆H₇N₅PubChem[13]
Molecular Weight149.15 g/mol PubChem[13]
XLogP3-0.3PubChem[13]
Hydrogen Bond Donors3PubChem[13]
Hydrogen Bond Acceptors4PubChem[13]

The negative XLogP3 value suggests that this compound is relatively hydrophilic and is likely to have appreciable aqueous solubility. However, experimental determination is essential for accurate characterization.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of compounds.[8] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions for screening and other in-vitro assays.

Protocol for Determining Maximum DMSO Solubility

This protocol is designed to determine the thermodynamic solubility of this compound in DMSO at room temperature.[8]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge

  • 2 mL microcentrifuge tubes

  • Calibrated micropipettes

  • Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound until a solid precipitate is visible.[8]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[10] Gentle agitation during this period can facilitate the process.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[8]

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile).

    • Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation:

    • Back-calculate the concentration of the compound in the original DMSO supernatant. This value represents the maximum solubility of this compound in DMSO at the tested temperature.

Preparation of DMSO Stock Solutions

Once the maximum solubility is known, stock solutions at desired concentrations can be prepared. It is a common practice to prepare stock solutions at concentrations of 10 mM, 20 mM, or higher, depending on the solubility limit.[14][15][16]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation:

    • Molecular Weight of C₆H₇N₅ = 149.15 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 149.15 g/mol * (1000 mg / 1 g) = 1.49 mg

  • Procedure:

    • Accurately weigh 1.49 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but the thermal stability of the compound should be considered.[14]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14]

cluster_prep Stock Solution Preparation cluster_solubility DMSO Solubility Determination weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle Warming if Needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store supersat Prepare Supersaturated Solution equil Equilibrate for 24-48h supersat->equil centrifuge Centrifuge to Pellet Solid equil->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (HPLC/LC-MS) supernatant->analyze calculate Calculate Max Solubility analyze->calculate

Caption: Workflow for DMSO Solubility and Stock Preparation.

Part 2: Solubility in Aqueous Buffers

Aqueous solubility is a critical determinant of a drug's bioavailability.[6][7] It is essential to assess solubility across a range of pH values that are relevant to physiological conditions, such as those found in the gastrointestinal tract.[12]

Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10][17] It involves adding an excess amount of the solid compound to the aqueous buffer and allowing it to reach equilibrium.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate-Buffered Saline (PBS))

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation:

    • Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Prepare samples in triplicate for each buffer.[12]

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[10] The extended incubation ensures that equilibrium is reached.

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid.

    • Separate the solid from the saturated solution by either centrifugation at high speed or filtration through a low-binding filter.[5][10]

  • Analysis:

    • Carefully collect the supernatant or filtrate.

    • Analyze the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS).

Data Presentation:

Buffer SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
HCl Buffer1.225Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate Buffer6.825Experimental ValueCalculated Value
PBS7.425Experimental ValueCalculated Value

Note: The table should be populated with experimentally determined values.

Kinetic Aqueous Solubility (High-Throughput Method)

Kinetic solubility is often determined using methods that measure precipitation, such as nephelometry or turbidimetry, after adding a DMSO stock solution to an aqueous buffer.[5][6] This method is well-suited for early-stage drug discovery.[2][5]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader capable of measuring turbidity or light scattering (nephelometer)

Procedure:

  • Plate Preparation:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Using an automated liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low, typically ≤1-2%, to minimize its effect on solubility and the assay system.[14][18]

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.[5]

    • Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the signal from turbidity or light scattering significantly increases above the background, indicating the onset of precipitation.

Caption: Comparison of Thermodynamic and Kinetic Solubility Workflows.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the solubility data, the following practices are essential:

  • Purity of Compound and Solvents: Use highly pure this compound and analytical grade solvents and buffers.[17]

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiments, as solubility is temperature-dependent.[17][19]

  • pH Measurement: Verify the pH of the aqueous buffers before and after the experiment to ensure it remains constant.[12]

  • Replicates: Perform all experiments with a minimum of three replicates to assess the reproducibility of the results.[12]

  • Control Compounds: Include well-characterized compounds with known high and low solubility as controls to validate the assay performance.

  • Stability Assessment: It is advisable to assess the chemical stability of the compound in the chosen solvents over the duration of the experiment, especially for the longer incubations required for thermodynamic solubility.[20][21]

Conclusion

Determining the solubility of this compound in both DMSO and relevant aqueous buffers is a foundational step in its development as a potential therapeutic agent. The protocols outlined in this application note provide a robust framework for obtaining accurate and reproducible solubility data. By understanding both the thermodynamic and kinetic solubility, researchers can make informed decisions regarding compound handling, assay design, and formulation strategies, ultimately accelerating the drug discovery and development process.

References

  • Raytor. (2026, January 22).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
  • Lund University Publications.
  • BioDuro. ADME Solubility Assay.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Cold Spring Harbor Labor
  • European Medicines Agency. (2020, February 10).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
  • BMG LABTECH. (2023, April 6).
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • PMC - NIH.
  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23).
  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (2022, October 19).
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • PubChem. This compound.
  • Taylor & Francis. (2022, June 27).
  • ACS Publications. (2013, July 15).
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • PMC. DMSO Solubility Assessment for Fragment-Based Screening.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Auctores | Journals.
  • PMC. (2025, August 13).
  • ResearchGate. (2025, August 6). (PDF)
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
  • Benchchem. Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO.
  • University of Wollongong Research Online. (2013, January 1). Bioassays for anticancer activities.
  • EPA. 2-(4-Piperidinyl)-5H-pyrrolo[3,2-d]pyrimidine.
  • MDPI. (2025, July 10).
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7).
  • J&K Scientific. (2013, December 29). 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • Benchchem. An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis.
  • BOC Sciences. CAS 943736-58-1 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine.
  • Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines.

Sources

High-Purity Isolation of 2,4-Diaminopyrrolo[3,2-d]pyrimidine: A Strategic HPLC Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profiling[1]

The scaffold 2,4-diaminopyrrolo[3,2-d]pyrimidine (also known as 2,4-diamino-9-deazapurine) represents a critical pharmacophore in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine analogs) and antifolates. Its structural isomorphism to guanine, combined with the 9-deaza modification, imparts unique biological activity but presents distinct purification challenges.

The Purification Challenge

Unlike lipophilic drug candidates, this molecule is highly polar and basic . Standard C18 protocols often fail due to:

  • Phase Dewetting: High aqueous content (required for retention) causes standard C18 chains to collapse, leading to retention loss.

  • Peak Tailing: The basic 2,4-diamino moiety interacts strongly with residual silanols on the silica surface.

  • Solubility Mismatch: The compound is sparingly soluble in organic solvents but highly soluble in acidic aqueous buffers, complicating injection optimization.

Physicochemical Profile
PropertyValue (Approx.)Implication for HPLC
Molecular Weight 149.15 g/mol Low MW requires highly retentive phases.
LogP -0.3 to 0.5Hydrophilic; requires 95-100% aqueous start.
pKa (Basic) ~6.5 (N-9) and ~8.0 (NH2)Ionized at neutral pH; requires pH control.
UV Max 254 nm, 280 nmStrong aromatic absorption; UV detection is sensitive.

Analytical Method Development

For robust separation, we define two primary methodologies: Acidic (Method A) for MS compatibility and general screening, and Basic (Method B) for maximum retention and peak shape.

Method A: Acidic Polar-C18 (Recommended for MS)

Use this method for initial purity checks and LC-MS identification.

  • Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (3 µm, 4.6 x 150 mm).

    • Why: These "AQ-type" columns withstand 100% aqueous mobile phases without pore dewetting.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks if MS sensitivity is not critical).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    Time (min) % B Event
    0.0 2 Hold for retention
    2.0 2 Begin Gradient
    15.0 30 Shallow gradient for polar impurities
    16.0 95 Wash
    20.0 95 Wash
    20.1 2 Re-equilibrate

    | 25.0 | 2 | End |

Method B: High-pH Hybrid C18 (Recommended for Preparative Scale)

Use this method if peak tailing is severe or retention is insufficient under acidic conditions.

  • Column: Waters XBridge BEH C18 (5 µm, 4.6 x 150 mm).

    • Why: Hybrid silica (BEH) is stable up to pH 12. At pH 10, the amino groups are deprotonated (neutral), significantly increasing hydrophobicity and retention on C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 40% B over 15 minutes.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal purification strategy based on your specific synthesis crude profile.

HPLC_Decision_Tree Start Crude 2,4-diaminopyrrolo[3,2-d]pyrimidine Check_Solubility Solubility Check: Dissolve in 5% DMSO/Water Start->Check_Solubility Analytical_Screen Analytical Screen: Acidic Polar C18 (Method A) Check_Solubility->Analytical_Screen Decision_Ret Is Retention k' > 2? Analytical_Screen->Decision_Ret Decision_Shape Is Peak Symmetry > 0.8? Decision_Ret->Decision_Shape Yes Switch_HILIC Switch to HILIC Mode (Amide Column) Decision_Ret->Switch_HILIC No (Elutes in Void) Proceed_Prep Proceed to Prep HPLC (Acidic System) Decision_Shape->Proceed_Prep Yes Switch_Basic Switch to High pH Method (Method B: XBridge/Bicarb) Decision_Shape->Switch_Basic No (Tailing) Switch_Basic->Proceed_Prep Optimized

Caption: Workflow for selecting the optimal stationary phase and pH conditions based on initial retention and peak shape data.

Preparative Scale-Up Protocol

Step 1: Sample Preparation[5]
  • Solvent: Dissolve the crude solid in the minimum volume of DMSO:Water (50:50) containing 0.1% TFA.

    • Note: Avoid 100% DMSO if possible, as it can cause "solvent breakthrough" (peak distortion) for early-eluting polar compounds.

  • Filtration: Strictly filter through a 0.22 µm PTFE or Nylon filter . Particulates are the #1 cause of prep column failure.

  • Concentration: Target 50–100 mg/mL.

Step 2: Preparative Gradient Optimization

Direct linear scale-up often fails for polar compounds. Use a "Focusing Gradient" :

  • Injection: Inject sample.

  • Hold: Hold at 0-2% B for 2 minutes to flush DMSO and salts.

  • Shallow Ramp: Gradient from 2% B to 20% B over 20 minutes (approx. 1% B per minute).

    • Why: Impurities in this synthesis (e.g., mono-amino derivatives) often elute very close to the product. A shallow gradient maximizes resolution.

  • Flush: Ramp to 95% B to clean the column.

Step 3: Fraction Collection
  • Trigger: Use Slope + Threshold .

    • Threshold: Set above the baseline noise of the DMSO solvent front.

    • Slope: Ensures collection starts only when the peak rises sharply, avoiding the collection of "tailing" impurities.

  • Wavelength: Monitor at 280 nm . (254 nm may saturate too quickly at prep loads).

Post-Purification Processing (Salt Exchange)

If Method A (TFA) was used, the product will exist as a Trifluoroacetate salt . This is often cytotoxic and hygroscopic.

Protocol to convert to Hydrochloride or Free Base:

  • Lyophilization: Freeze-dry the HPLC fractions to a powder.

  • Resuspension: Dissolve in a minimal amount of 0.1 M HCl (for HCl salt) or Water.

  • Resin Exchange: Pass through a weak anion exchange cartridge (e.g., Strata-X-A) or perform repeated lyophilization from HCl (3x) to remove TFA.

  • Final Form: Lyophilize to obtain the stable solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak "Fronting" Solvent mismatchReduce DMSO content in sample; dilute with water/0.1% TFA.
Peak "Tailing" Silanol interactionsAdd 10 mM Ammonium Acetate to mobile phase or switch to High pH (Method B).
Low Recovery Precipitation on columnEnsure sample is fully soluble in the starting mobile phase (0% B).
Ghost Peaks CarryoverRun a "Sawtooth" gradient wash (5% -> 95% -> 5% -> 95%) between runs.

References

  • Synthesis and Properties of Pyrrolo[3,2-d]pyrimidines

    • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
    • Source: Beilstein Journal of Organic Chemistry (2015).
    • URL:[Link]

  • HPLC of 9-Deazaguanine Derivatives (Analogous Chemistry)

    • Title: 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. (Describes Polar C18/Formic Acid methods for deazapurines).
    • Source: Nucleic Acids Research (2017).
    • URL:[Link]

  • Purification of Forodesine (BCX-1777)

    • Title: Practical synthesis of immucillins BCX-1777 and BCX-4430.
    • Source: Organic Chemistry Frontiers (2021).
    • URL:[Link]

  • Title: HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

Sources

Advanced Crystallization Protocols for 9-Deaza-2,6-diaminopurine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRY-9DDP

(Synonym: 2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidine) [1]

Abstract

This application note details high-purity crystallization methodologies for 9-deaza-2,6-diaminopurine (9-deaza-2,6-DAP) , a critical intermediate in the synthesis of Peptide Nucleic Acids (PNA) and Purine Nucleoside Phosphorylase (PNP) inhibitors.[1][2] Unlike standard purines, the 9-deaza modification (substitution of N9 with Carbon) alters the hydrogen-bonding landscape and aromatic stacking interactions, necessitating modified purification strategies.[1] This guide provides two validated protocols: Reactive pH-Shift Crystallization (for bulk purification) and Hydrothermal Solvent-Antisolvent Recrystallization (for high-purity polishing), supported by physicochemical rationale and process analytical logic.[1][2]

Introduction & Physicochemical Context

9-deaza-2,6-diaminopurine belongs to the pyrrolo[3,2-d]pyrimidine class.[1][2] The replacement of the glycosidic nitrogen (N9) with carbon significantly increases the hydrophobicity of the "Hoogsteen face" of the molecule while retaining the Watson-Crick base-pairing capability of the 2,6-diamino motif.[1]

Key Crystallization Challenges:
  • Lattice Energy: Like most planar heterocycles, 9-deaza-2,6-DAP exhibits high lattice energy due to strong

    
    -
    
    
    
    stacking, resulting in poor solubility in neutral organic solvents and water.[1][2]
  • Oxidation Sensitivity: The electron-rich pyrrole ring makes the compound susceptible to oxidative degradation (browning) in solution, particularly at high pH or elevated temperatures.[2]

  • Hydrate Formation: The molecule frequently crystallizes as a hydrate.[2] Control of water activity (

    
    ) is essential to target the anhydrous form if required.[2]
    
Solubility Profile (Estimated at 25°C)
Solvent SystemSolubilityUsage Strategy
Water (pH 7) Very Low (< 1 mg/mL)Antisolvent
Dilute HCl (1M) High (> 50 mg/mL)Dissolution Solvent (Protonation of

/

)
Dilute NaOH (1M) ModerateAvoid (Oxidation risk high)
DMSO / DMF HighCo-solvent (requires high vac removal)
Ethanol / Methanol LowAntisolvent
Boiling Water Moderate (~15 mg/mL)Recrystallization Solvent
Pre-Crystallization Process Flow

Before initiating crystallization, the crude material (often from a cyclization reaction) must be assessed. If the crude contains significant colored impurities (oxidized pyrrole byproducts), a carbon treatment step is mandatory.

Diagram 1: Process Logic for Method Selection

CrystallizationLogic Start Crude 9-Deaza-2,6-DAP PurityCheck Assess Purity & Color Start->PurityCheck Decision Purity > 95%? PurityCheck->Decision MethodB Method B: Hydrothermal Recrystallization (Polymorph control/Final Polish) Decision->MethodB Yes (Clean) CarbonStep Activated Carbon Treatment (Decolorization) Decision->CarbonStep No (Colored/Dirty) MethodA Method A: Reactive pH-Shift (Removal of salts/bulk impurities) MethodA->MethodB Optional Polishing CarbonStep->MethodA

Caption: Decision matrix for selecting between reactive precipitation (Method A) and thermal recrystallization (Method B) based on input material quality.

Protocol A: Reactive pH-Shift Crystallization

Objective: Purification of crude material containing inorganic salts or cyclization byproducts.[1][2] Mechanism: 9-deaza-2,6-DAP acts as a base.[1][2] It dissolves readily in acid via protonation of the pyrimidine ring nitrogens.[2] Slow neutralization to the isoelectric point (


) induces controlled nucleation.[2]
Materials:
  • Crude 9-deaza-2,6-diaminopurine[1][3]

  • Solvent: 1.0 M Hydrochloric Acid (HCl)

  • Neutralizer: 25% Ammonium Hydroxide (

    
    ) or 2M NaOH
    
  • Adsorbent: Activated Charcoal (Norit SX Ultra or equivalent)

  • Inert Gas: Nitrogen (

    
    ) or Argon
    
Step-by-Step Procedure:
  • Acid Dissolution:

    • Suspend crude solid in 1.0 M HCl (Ratio: 10 mL/g solid).

    • Stir at room temperature until fully dissolved.

    • Expert Note: If insolubles remain after 30 mins, filter them out; these are likely inorganic salts or polymeric impurities.[2]

  • Decolorization (Critical):

    • Add Activated Charcoal (5 wt% relative to crude mass).

    • Stir for 30 minutes under

      
       atmosphere. Oxidation risk is minimized by keeping the system acidic and anaerobic.
      
    • Filter through a Celite pad (diatomaceous earth) to remove carbon. The filtrate should be clear to pale yellow.[2]

  • Controlled Neutralization (The "pH Swing"):

    • Place filtrate in a jacketed reactor at 20°C.

    • Slowly add neutralizer (

      
      ) dropwise while monitoring pH.[2]
      
    • Turbidity Point: At approx. pH 2-3, the solution may become turbid.[1][2] Pause addition and allow crystals to ripen for 15 minutes. This prevents the formation of amorphous "fines."

  • Precipitation:

    • Continue addition until pH reaches 7.0 - 7.5 .

    • Scientific Rationale: The pKa of the protonated species is approx. 5-6.[1] Going slightly past this ensures complete deprotonation and maximum yield, but avoid pH > 9 to prevent oxidation of the pyrrole ring.

  • Isolation:

    • Cool slurry to 4°C for 2 hours.

    • Filter under vacuum. Wash cake with ice-cold water (2x) followed by cold acetone (1x) to displace water and aid drying.[2]

    • Dry under vacuum at 50°C.

Protocol B: Hydrothermal Solvent-Antisolvent Recrystallization

Objective: Generation of high-crystallinity material with defined habit (needles/prisms) for structural analysis or pharmaceutical formulation.[1][2] Mechanism: Exploits the steep solubility curve of purines in hot water/organic mixtures.

Materials:
  • Pre-purified 9-deaza-2,6-DAP (from Method A)[1]

  • Primary Solvent: Degassed Water[1][2]

  • Co-solvent (Optional): Ethanol or DMF (Dimethylformamide)

Step-by-Step Procedure:
  • Supersaturation Setup:

    • Prepare a suspension of the solid in degassed water (Ratio: 40 mL/g).[2]

    • Optional: Add 5-10% DMF if solubility is stubborn.[1]

    • Heat the mixture to reflux (100°C) under

      
      .
      
    • Safety: If using DMF, ensure proper ventilation due to toxicity.[2]

  • Dissolution & Polishing:

    • Ensure complete dissolution.[2] If solid remains, add hot solvent in 5% increments.

    • Perform a hot filtration (using a pre-heated funnel) to remove any dust or seeds.[2] This is crucial to control the nucleation count in the next step.

  • Controlled Cooling (Linear Ramp):

    • Transfer filtrate to a crystallization vessel with overhead stirring (low shear, 100 RPM).

    • Ramp temperature down: 100°C

      
       25°C at a rate of 0.5°C/min .
      
    • Expert Insight: Rapid cooling causes "oiling out" or formation of microcrystalline aggregates.[2] Slow cooling promotes the growth of well-defined needles.[1][2]

  • Antisolvent Addition (Optional):

    • If yield is low at 25°C, slowly add Ethanol (equal volume to water) over 1 hour.[2]

    • Note: Ethanol reduces the dielectric constant, forcing the hydrophobic purine out of solution.

  • Harvest:

    • Filter and dry as in Method A.

Process Analytical Technology (PAT) & Troubleshooting
Diagram 2: Crystallization Workflow with PAT Integration

PAT_Workflow Reactor Crystallizer (T, pH, RPM control) FBRM FBRM Probe (Chord Length/Particle Count) Reactor->FBRM In-situ Data Turbidity Turbidity Sensor (Nucleation Point) Reactor->Turbidity Cloud Point Control Control System (Feedback Loop) FBRM->Control Monitor Growth Turbidity->Control Detect Nucleation Control->Reactor Adjust Cooling/Dosing Rate

Caption: Integration of FBRM (Focused Beam Reflectance Measurement) and Turbidity sensors to control particle size distribution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; Impurities lowering melting point.[1][2]Re-heat to dissolution.[2] Add seed crystals at cloud point.[2] Reduce cooling rate.
Colored Crystals Oxidation of pyrrole ring.[2]Ensure thorough

sparging of solvents.[2] Use EDTA to chelate trace metals.[2]
Low Yield Final pH incorrect; Too much solvent.Adjust pH to exact pI (check supernatant).[2] Use Method B with Ethanol antisolvent.[2]
Fine Powder (No Crystals) Nucleation rate >> Growth rate.[2]"Ripening" hold step is too short. Cycle temperature (heat/cool) to dissolve fines.[2]
References
  • Synthesis of 9-Deazapurines: Lim, M. I., Ren, W. Y., Otter, B. A., & Klein, R. S. (1983).[1] "Synthesis of '9-deazaguanosine' and other new pyrrolo[3,2-d]pyrimidine C-nucleosides." The Journal of Organic Chemistry, 48(6), 780–788.

  • Solubility & pKa Data (Analogous 2,6-DAP): "2,6-Diaminopurine." PubChem Database, National Center for Biotechnology Information. CID=30976.

  • Crystallization of Purine Analogues: Seela, F., & Muth, H. P. (1989).[2] "7-Deaza-2'-deoxyguanosine: Synthesis and properties." Heterocycles, 29(11), 2193-2207.[1] (Provides comparative methodology for deaza-purine handling).

  • PNP Inhibitor Synthesis: Evans, G. B., et al. (2003).[2] "Synthesis of 9-Deaza-9-aryImethylpurines as Potent Inhibitors of Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry.

  • General Purine Crystallization: "Purification of Purines." Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based precipitation).

Sources

Application Note: Spectrophotometric Determination of PNP Kᵢ Values for Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purine Nucleoside Phosphorylase (PNP) and its Inhibition by Pyrrolopyrimidines

Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, a metabolic process that recycles purine bases from the degradation of nucleotides.[1][2] Specifically, PNP catalyzes the reversible phosphorolysis of the glycosidic bond in purine ribonucleosides or 2'-deoxyribonucleosides to generate the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.[1][2][3] This enzymatic activity is crucial for maintaining the cellular pool of purines.

A deficiency in PNP activity in humans leads to a severe T-cell immunodeficiency, characterized by a toxic accumulation of deoxyguanosine in T-lymphocytes. This accumulation results in T-lymphocytopenia, while B-lymphocyte function remains largely unaffected. This selective toxicity to T-cells has made PNP a significant therapeutic target for conditions characterized by an overactive T-cell response, such as T-cell leukemias, autoimmune diseases, and organ transplant rejection.[4][5]

Pyrrolo[3,2-d]pyrimidines have emerged as a potent class of PNP inhibitors.[6][7][8] Their structural similarity to the natural purine substrates allows them to bind to the active site of PNP, thereby inhibiting its catalytic function. The determination of the inhibition constant (Kᵢ) is a critical step in the development of these compounds as therapeutic agents. The Kᵢ value provides a quantitative measure of the inhibitor's potency, reflecting the concentration required to produce half-maximal inhibition. A lower Kᵢ value indicates a more potent inhibitor.[9]

This application note provides a detailed, step-by-step protocol for the spectrophotometric determination of Kᵢ values for pyrrolopyrimidine inhibitors of PNP. The described method is a continuous assay that monitors the enzymatic reaction in real-time, offering a robust and reliable approach for characterizing inhibitor potency.

Principle of the Spectrophotometric Assay

The spectrophotometric assay for PNP activity is based on a coupled enzyme reaction. In the primary reaction, PNP catalyzes the phosphorolysis of a suitable substrate, such as inosine or guanosine, to produce hypoxanthine or guanine, respectively.[1][2] The formation of these products, however, does not typically result in a significant change in absorbance that can be easily monitored.

To overcome this, a coupling enzyme, xanthine oxidase (XO), is introduced into the reaction mixture.[10][11] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[11] This two-step oxidation is accompanied by the reduction of a suitable electron acceptor, which can be molecular oxygen, leading to the formation of hydrogen peroxide, or other chromogenic substrates. A common approach involves monitoring the formation of uric acid, which has a distinct absorbance maximum at 293 nm.[1][2]

The rate of uric acid formation, and thus the rate of increase in absorbance at 293 nm, is directly proportional to the activity of PNP. By measuring this rate in the presence of varying concentrations of a pyrrolopyrimidine inhibitor, the Kᵢ value can be determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the spectrophotometric determination of PNP Kᵢ values.

PNP_Ki_Determination_Workflow Experimental Workflow for PNP Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrates, Enzymes, and Inhibitors Serial_Dilutions Create Serial Dilutions of Pyrrolopyrimidine Inhibitor Reagent_Prep->Serial_Dilutions Next Step Assay_Setup Set up Reaction Mixtures in 96-well UV-transparent Plate Serial_Dilutions->Assay_Setup Proceed to Incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Incubation Followed by Initiate_Reaction Initiate Reaction by Adding Substrate (Inosine) Incubation->Initiate_Reaction Then Data_Acquisition Monitor Absorbance at 293 nm over Time (Kinetic Read) Initiate_Reaction->Data_Acquisition Continuously Initial_Velocities Calculate Initial Velocities (V₀) from Linear Phase of Reaction Data_Acquisition->Initial_Velocities Process Data Lineweaver_Burk Construct Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Initial_Velocities->Lineweaver_Burk For Visualization Ki_Calculation Determine Ki from the Intersection of Lines on the Plot Lineweaver_Burk->Ki_Calculation To Determine

Caption: Workflow for PNP Ki Determination

Materials and Reagents

Equipment:
  • UV-Vis Spectrophotometer or Microplate Reader capable of kinetic measurements at 293 nm

  • 96-well UV-transparent flat-bottom plates

  • Calibrated single and multichannel pipettes

  • Reagent reservoirs

  • Vortex mixer

  • pH meter

Enzymes and Substrates:
  • Purine Nucleoside Phosphorylase (PNP), human recombinant (e.g., Sigma-Aldrich, Cat. No. MAK289E)

  • Xanthine Oxidase (XO) from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)

  • Inosine (Substrate for PNP) (e.g., Sigma-Aldrich, Cat. No. I4125)

  • Pyrrolopyrimidine inhibitor of interest

Buffers and Chemicals:
  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

Preparation of Stock Solutions and Buffers:
  • PNP Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare by mixing appropriate volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄ stock solutions to achieve a final concentration of 50 mM and a pH of 7.4.

  • PNP Enzyme Stock Solution (1 U/mL): Reconstitute lyophilized PNP in PNP Assay Buffer to a concentration of 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Xanthine Oxidase (XO) Stock Solution (1 U/mL): Prepare a 1 U/mL stock solution of XO in PNP Assay Buffer. Aliquot and store at -20°C.

  • Inosine Substrate Stock Solution (10 mM): Dissolve an appropriate amount of inosine in PNP Assay Buffer to make a 10 mM stock solution. Gentle warming may be required to fully dissolve the substrate. Store at -20°C.

  • Pyrrolopyrimidine Inhibitor Stock Solution (10 mM): Dissolve the pyrrolopyrimidine inhibitor in 100% DMSO to a concentration of 10 mM. Store at -20°C.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Step 1: Preparation of Working Solutions
  • PNP Working Solution (0.02 U/mL): Dilute the PNP enzyme stock solution (1 U/mL) in PNP Assay Buffer to a final concentration of 0.02 U/mL. Prepare this solution fresh on the day of the experiment and keep it on ice.

  • XO Working Solution (0.1 U/mL): Dilute the XO stock solution (1 U/mL) in PNP Assay Buffer to a final concentration of 0.1 U/mL. Prepare this solution fresh and keep it on ice.

  • Inosine Working Solutions (Varying Concentrations): Prepare a series of inosine working solutions by diluting the 10 mM stock solution in PNP Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 5 times the Kₘ value of inosine for PNP. A typical range might include 20, 40, 80, 160, and 320 µM.

  • Pyrrolopyrimidine Inhibitor Working Solutions (Varying Concentrations): Prepare serial dilutions of the 10 mM inhibitor stock solution in PNP Assay Buffer. The final concentrations in the assay should span a range that is expected to produce a measurable inhibition of PNP activity (e.g., from 0.1 to 10 times the expected Kᵢ). Ensure that the final DMSO concentration in all wells, including controls, is constant and does not exceed 1% (v/v), as higher concentrations of DMSO may affect enzyme activity.

Step 2: Assay Setup in a 96-Well Plate
  • Layout the Plate: Design the plate layout to include wells for blank (no enzyme), control (no inhibitor), and inhibitor at various concentrations, each tested at multiple substrate concentrations.

  • Add Assay Components: To each well of the 96-well UV-transparent plate, add the following components in the specified order:

    • 50 µL of PNP Assay Buffer

    • 20 µL of Pyrrolopyrimidine Inhibitor Working Solution (or PNP Assay Buffer with the same percentage of DMSO for the control wells, and PNP Assay Buffer for the blank wells).

    • 20 µL of XO Working Solution

    • 50 µL of PNP Working Solution (add PNP Assay Buffer to the blank wells instead).

  • Pre-incubation: Gently tap the plate to mix the components and pre-incubate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

Step 3: Reaction Initiation and Data Acquisition
  • Initiate the Reaction: Add 60 µL of Inosine Working Solution to each well to bring the final reaction volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer or microplate reader and begin monitoring the increase in absorbance at 293 nm every 30 seconds for a total of 10-15 minutes. The instrument should be pre-set to the appropriate temperature (e.g., 25°C or 37°C).

Data Analysis and Interpretation

Calculation of Initial Velocities (V₀)

For each well, plot the absorbance at 293 nm versus time. The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve. The slope, in units of absorbance change per minute (ΔAbs/min), can be converted to the rate of product formation (µmol/min) using the Beer-Lambert law:

V₀ (µmol/min) = (ΔAbs/min) / (ε × l)

Where:

  • ΔAbs/min is the initial rate of absorbance change.

  • ε is the molar extinction coefficient of uric acid at 293 nm (approximately 12,600 M⁻¹cm⁻¹).

  • l is the path length of the light through the sample in the well (in cm). This is typically provided by the plate manufacturer or can be determined empirically.

Determination of Kᵢ using Lineweaver-Burk Plots

The Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical representation of enzyme kinetics that is useful for determining the mechanism of inhibition and the Kᵢ value.[12][13][14] It is generated by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

  • Generate Data for the Plot: For each inhibitor concentration (including the control with no inhibitor), you will have a set of initial velocities corresponding to different substrate concentrations. Calculate the reciprocals of both the initial velocities (1/V₀) and the substrate concentrations (1/[S]).

  • Construct the Lineweaver-Burk Plot: Plot 1/V₀ on the y-axis versus 1/[S] on the x-axis for each inhibitor concentration. You should obtain a series of lines.

  • Interpret the Plot:

    • Competitive Inhibition: For a competitive inhibitor, the lines will intersect at the same point on the y-axis (1/Vₘₐₓ), but will have different x-intercepts (-1/Kₘ,app).[14][15][16] The slope of each line is Kₘ,app/Vₘₐₓ.

    • Non-competitive Inhibition: For a non-competitive inhibitor, the lines will intersect at the same point on the x-axis (-1/Kₘ), but will have different y-intercepts (1/Vₘₐₓ,app).[12][17]

    • Uncompetitive Inhibition: For an uncompetitive inhibitor, the lines will be parallel.[12]

Calculating the Kᵢ Value

For competitive inhibition, the apparent Kₘ (Kₘ,app) can be calculated from the x-intercept of each line (-1/Kₘ,app). The relationship between Kₘ,app, Kₘ (the Michaelis constant in the absence of inhibitor), the inhibitor concentration ([I]), and Kᵢ is given by the following equation:

Kₘ,app = Kₘ (1 + [I] / Kᵢ)

By rearranging this equation, Kᵢ can be determined:

Kᵢ = [I] / ((Kₘ,app / Kₘ) - 1)

Alternatively, a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration ([I]) can be constructed. This plot should be linear, and the Kᵢ can be determined from the x-intercept, which is equal to -Kᵢ.

Example Data Presentation

The following table provides an example of how to structure the collected and calculated data for determining the Kᵢ of a hypothetical pyrrolopyrimidine inhibitor.

Substrate [Inosine] (µM)Inhibitor [Pyrrolopyrimidine] (µM)Initial Velocity (V₀) (µmol/min)1/[S] (µM⁻¹)1/V₀ (min/µmol)
2000.1000.05010.00
4000.1670.0256.00
8000.2500.01254.00
16000.3330.006253.00
2010.0670.05015.00
4010.1110.0259.00
8010.1670.01256.00
16010.2220.006254.50
2020.0500.05020.00
4020.0830.02512.00
8020.1250.01258.00
16020.1670.006256.00

Troubleshooting and Considerations

  • Non-linear Initial Rates: If the initial phase of the reaction is not linear, it may be due to substrate depletion, product inhibition, or enzyme instability. In such cases, use a shorter time interval for calculating the initial velocity.

  • High Background Absorbance: A high background absorbance can be caused by the inhibitor itself absorbing at 293 nm. It is essential to run a control with the inhibitor but without the enzyme to correct for this.

  • Inhibitor Solubility: Ensure that the pyrrolopyrimidine inhibitor is fully dissolved in DMSO and that the final concentration in the assay does not lead to precipitation.

  • Accuracy of Pipetting: Precise and accurate pipetting is crucial for obtaining reliable kinetic data. Use calibrated pipettes and proper pipetting techniques.

  • Alternative Plotting Methods: While the Lineweaver-Burk plot is widely used, it can be sensitive to errors in data points at low substrate concentrations.[12] Alternative methods such as the Hanes-Woolf plot or non-linear regression analysis of the Michaelis-Menten equation can also be used for more accurate determination of kinetic parameters.

Conclusion

The spectrophotometric assay described in this application note provides a robust and reliable method for determining the Kᵢ values of pyrrolopyrimidine inhibitors of PNP. By carefully following the detailed protocol and data analysis procedures, researchers can accurately characterize the potency of these compounds, which is a critical step in the drug discovery and development process for novel therapeutics targeting T-cell mediated diseases.

References

  • Cytoskeleton, Inc. Purine Nucleoside Phosphorylase (PNP). [Link]

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Jack Westin. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Sircar, J. C., et al. (1992). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. PubMed. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Erion, M. D., et al. (1997). Purine Nucleoside Phosphorylase. 2. Catalytic Mechanism. Biochemistry. [Link]

  • NOVOCIB. PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit. [Link]

  • M-CSA. Purine-nucleoside phosphorylase. [Link]

  • Heinz, F., et al. (1980). A new spectrophotometric assay for enzymes of purine metabolism. III. Determination of purine nucleoside phosphorylases. PubMed. [Link]

  • Sircar, J. C., et al. (1992). Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one. PubMed. [Link]

  • MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Bzowska, A., et al. (2006). Probing the mechanism of purine nucleoside phosphorylase by steady-state kinetic studies and ligand binding characterization determined by fluorimetric titrations. PubMed. [Link]

  • Chemistry LibreTexts. 10.5: Enzyme Inhibition. [Link]

  • Erion, M. D., et al. (1997). Purine nucleoside phosphorylase. 1. Structure-function studies. PubMed. [Link]

  • Schramm, V. L. (2011). Reactions catalyzed by purine nucleoside phosphorylase. ResearchGate. [Link]

  • G. S. C. G. de Carvalho, et al. (2021). Discovery of a Novel Inhibitor of Human Purine Nucleoside Phosphorylase by a Simple Hydrophilic Interaction Liquid Chromatography Enzymatic Assay. PubMed. [Link]

  • Montgomery, J. A., et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. PubMed. [Link]

  • Creative BioMart. Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit. [Link]

  • ACS Publications. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. [Link]

  • Schmitt, M. L., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed Central. [Link]

  • ResearchGate. Mechanoresponsive and Recyclable Biocatalytic Sponges from Enzyme-Polymer Surfactant Conjugates and Nanoparticles. [Link]

  • Schmitt, M. L., et al. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). PubMed. [Link]

  • ResearchGate. UV-Vis absorption spectra of PNP at different pH values and... [Link]

  • NanoTemper Technologies. Ki calculator. [Link]

  • BioResources. Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • Chemistry Stack Exchange. Spectrophotometric assay by pNPP. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]

  • Serra, S., et al. (2012). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. PubMed. [Link]

  • YouTube. Enzyme Kinetics I Part A - pNP Standard Curve. [Link]

  • Thordarson, P. (2018). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Wiley Online Library. [Link]

  • ResearchGate. a UV-vis absorption spectra of PNPP and PNP solutions under alkaline... [Link]

  • Wikipedia. Xanthine oxidase. [Link]

  • Van derlinden, E., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. PubMed Central. [Link]

  • Wang, Y., et al. (2020). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. PubMed Central. [Link]

  • ResearchGate. The pH-dependence of the kinetic parameters K m (upper frame), V max... [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PubMed Central. [Link]

  • Kimball, J. W. (2008). Enzyme Kinetics. LibreTexts. [Link]

  • Wierzchowski, J., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. PubMed Central. [Link]

  • ResearchGate. Reactions catalyzed by xanthine oxidase. [Link]

Sources

Troubleshooting & Optimization

Improving water solubility of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine Solubility Optimization

Welcome to the Solubility Optimization Hub

Subject: this compound (Aglycone/Scaffold Core) Ticket ID: SOL-PP-24D-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2][3]

Executive Summary: The Physicochemical Barrier

The molecule this compound poses a classic "brick dust" challenge.[1][2][3] Its planar, fused heterocyclic structure facilitates strong intermolecular


-

stacking and extensive hydrogen bonding (donor/acceptor network).[2][3] This results in high Crystal Lattice Energy (

), which the solvation energy (

) of water cannot easily overcome at neutral pH.[3]

To dissolve this molecule, we must disrupt the crystal lattice or modify the solvation environment.[3] This guide provides a tiered approach: Salt Formation , Formulation , and Chemical Modification .[2][3]

Module 1: Salt Selection (The First Line of Defense)

Theory: The pyrimidine ring nitrogens (N-1 and N-3) in this scaffold are basic.[1][2][3] While the pyrrole NH is weakly acidic (


), the 2,4-diamino substitution pattern significantly increases the basicity of the pyrimidine ring compared to the parent scaffold, likely elevating the 

to the 6.0–7.0 range (comparable to 2,4-diaminopyrimidine).[3] This makes the molecule a prime candidate for salt formation with strong to moderate acids.[2]
Recommended Salt Screen Protocol

Do not rely solely on HCl.[1][2] While HCl is the standard for analogs like Forodesine [1], it can lead to common ion effect issues in saline or high hygroscopicity.[3]

Table 1: Priority Counter-ions for Screening

TierAcidRationaleTarget Outcome
1 Hydrochloric Acid (HCl) Standard reference.[1][2][3] High aqueous solubility.[2]Mono- or Dihydrochloride salt.[1][2][3]
2 Methanesulfonic Acid (Mesylate) Breaks lattice energy effectively; often less hygroscopic than HCl.[2][3]Stable, crystalline solid.[3]
3 Isethionic Acid Excellent for parenteral formulations; high biocompatibility.[1][2]High solubility, physiological pH tolerance.[3]
4 L-Tartaric Acid Chiral counter-ion; can form highly soluble supramolecular complexes.[1][2]Improved dissolution rate.[2]
Workflow: Micro-Scale Salt Screening

Use this protocol to identify the optimal salt form with <50 mg of material.[1][2]

SaltScreening Start Start: Free Base (50 mg) Dissolve Dissolve in solvent (MeOH, EtOH, or THF/Water) Start->Dissolve AddAcid Add Acid (1.05 eq) Slow addition at 50°C Dissolve->AddAcid Cool Cool to RT (0.1°C/min ramp) AddAcid->Cool Precipitate Precipitate formed? Cool->Precipitate Yes Filter & Dry Precipitate->Yes Yes No Add Anti-solvent (IPAc or MTBE) Precipitate->No No Analyze Analyze: XRPD & DSC (Check crystallinity) Yes->Analyze No->Precipitate SolubilityTest Thermodynamic Solubility (Water, pH 1.2, pH 7.4) Analyze->SolubilityTest Decision Select Lead Salt SolubilityTest->Decision

Caption: Step-by-step decision matrix for converting the free base into a soluble salt form.

Module 2: Formulation Strategies (When Chemistry is Fixed)

If the salt form is chemically unstable or insufficient, use formulation excipients to lower the energy penalty of cavity formation in water.[3]

Strategy A: Complexation with Cyclodextrins

The planar aromatic core of pyrrolo[3,2-d]pyrimidine fits well into the hydrophobic cavity of


-cyclodextrins.[1][2][3]
  • Recommendation: Use Sulfobutylether-

    
    -cyclodextrin (SBECD)  or Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    .[1][2][3]
  • Protocol: Prepare a 20% (w/v) solution of HP-

    
    -CD in water.[1][2][3] Add the compound in excess.[2] Shake for 24 hours. Filter (0.22 
    
    
    
    m).[3]
  • Expected Result: 10-50 fold increase in solubility compared to water [2].[1][2]

Strategy B: pH Adjustment & Cosolvents

For IV formulations, targeting a pH slightly below the


 (e.g., pH 4.5-5.0) ensures the molecule remains ionized.[2][3]
  • Vehicle: 5% DMSO / 30% PEG 400 / 65% Water (pH 5.0 Acetate Buffer).[2][3]

  • Warning: Avoid >10% DMSO for in vivo studies due to toxicity/hemolysis risks.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution into PBS. Why? A: This is the "pH Crash" phenomenon.[1][2] If you dissolved your compound in DMSO or acidic water (pH < 4), it is likely protonated (soluble).[3] PBS (pH 7.4) neutralizes the cationic species back to the free base.[2][3]

  • Fix: Pre-dissolve the compound in a vehicle containing a precipitation inhibitor like PVP K30 (1%) or HPMC , or use the Cyclodextrin formulation described in Module 2.[2][3]

Q2: I see a "gel" formation instead of crystals during salt formation. A: This indicates the formation of an amorphous salt or a solvate that traps solvent.[2]

  • Fix: Switch solvents. If using Methanol, switch to Isopropanol or Acetone/Water mixtures.[3] Use "slurry ripening" (stirring the gel in a non-solvent like heptane) to induce crystallization.[3]

Q3: Can I modify the structure to improve solubility without losing activity? A: Yes, via Prodrugs.[2][3]

  • Phosphate Esters: If your molecule is a nucleoside (attached to a sugar), phosphorylating the 5'-OH is the gold standard (as seen in Galidesivir development [3]).[2][3]

  • PEGylation: If it is the base alone, attaching a transient PEG-linker to one of the exocyclic amines (N-2 or N-4) can improve solubility, provided it is cleaved by plasma amidases in vivo.[1][2][3]

Standard Operating Procedure: Thermodynamic Solubility

Objective: Determine the saturation solubility of the lead form.

  • Preparation: Weigh 5 mg of solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of media (Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer).
    
  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Separation: Centrifuge at 14,000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF filter (Note: Do not use Nylon, as it may bind the aromatic rings).[2][3]
    
  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

  • Bantia, S., et al. (2001).[3][4] Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)—a novel potent and orally active immunosuppressive agent.[1][2][3] International Immunopharmacology, 1(6), 1199-1210.[3][4] Link

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3] Link

  • Warren, T. K., et al. (2014).[3] Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430.[1][2][3] Nature, 508, 402–405.[3][5][6] Link[3]

Sources

Technical Support Center: Preventing Oxidation of Amino-Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Problem: Amino-pyrrolopyrimidines (specifically the 7H-pyrrolo[2,3-d]pyrimidine core) are structurally related to purines and are critical scaffolds in kinase inhibitors (e.g., JAK inhibitors like Tofacitinib and Baricitinib). However, the pyrrole ring is electron-rich (


-excessive), making it highly susceptible to oxidative degradation via Single Electron Transfer (SET) mechanisms.

The Symptoms:

  • Color Change: Reaction mixtures turning pink, red, or brown upon exposure to air (indicative of pyrrole oligomerization).

  • Impurity Formation: Appearance of "dimer" impurities or oxygenated species (e.g., lactones, 5-hydroxy/6-hydroxy derivatives) in LC-MS.

  • Yield Loss: "Streaking" on silica gel columns due to oxidative decomposition on acidic stationary phases.

Module 1: The Mechanism of Instability

To prevent oxidation, you must understand the pathway. The electron-rich pyrrole ring, particularly at the C-5 and C-6 positions, acts as a nucleophile that can be attacked by electrophilic oxygen species or undergo radical cation formation.

The Oxidation Pathway

The following diagram illustrates the critical failure points where oxidation occurs during synthesis.

OxidationMechanism Start Amino-Pyrrolopyrimidine (Electron Rich) Radical Radical Cation Intermediate Start->Radical SET (Single Electron Transfer) O2 Atmospheric O2 / Light O2->Radical Dimer Oxidative Dimer (Impurity BCD) Radical->Dimer Coupling Hydroxy 5/6-Hydroxy Derivative Radical->Hydroxy H2O/O2 Trapping Polymer Pink/Brown Polymers Hydroxy->Polymer Decomposition

Figure 1: Mechanistic pathway of pyrrolopyrimidine oxidation. Note that 'Impurity BCD' refers to known oxidative dimers found in Baricitinib synthesis [2].

Module 2: Synthesis & Reaction Environment

Principle: Prevention is superior to remediation. Once the oxidative cascade begins (turning the solution pink), it is difficult to reverse.

Solvent Degassing Protocols

Dissolved oxygen is the primary enemy. Simple nitrogen balloon flushing is often insufficient for sensitive amino-pyrrolopyrimidines.

MethodEfficiencyRecommended ForProtocol Summary
Sparging ModerateScale-up (>10g)Bubble inert gas (N2/Ar) through solvent for 15-30 min using a dispersion tube.
Freeze-Pump-Thaw HighSmall Scale (<1g)Freeze solvent (LN2), apply vacuum, thaw under static vacuum. Repeat 3x.
Sonication + Vac ModerateHPLC SolventsSonicate under vacuum for 10 mins before use.
The "Peroxide Trap" in Ethereal Solvents

Amino-pyrrolopyrimidines are often synthesized in THF or Dioxane. These solvents form peroxides over time, which act as radical initiators for pyrrole oxidation.

  • Rule: Always test THF/Dioxane for peroxides before use.

  • Mitigation: Use BHT-inhibited ethers or freshly distilled solvents.

Module 3: Workup & Purification (The Danger Zone)

Most degradation occurs after the reaction, during isolation.

The Silica Gel Hazard

Silica gel is slightly acidic (pH 6-6.5) and can catalyze the oxidative polymerization of electron-rich pyrroles.

  • Symptom: Your compound is a spot on TLC, but streaks or disappears on the column.

  • Solution 1 (Neutralization): Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.

  • Solution 2 (Alternative Phase): Use Neutral Alumina instead of silica for highly sensitive free amines.

Safe Isolation Workflow

IsolationWorkflow Reaction Reaction Complete Quench Quench: Use Reductive Agent (Na2S2O3 or NaHSO3) Reaction->Quench Prevent post-rxn oxidation Extract Extraction: Degassed Solvent Quench->Extract Dry Drying: Na2SO4 (Avoid acidic MgSO4) Extract->Dry Purify Purification Decision Dry->Purify Silica Silica Gel + 1% Et3N Purify->Silica Robust analogs Alumina Neutral Alumina Purify->Alumina Sensitive amines Cryst Crystallization (Preferred) Purify->Cryst Best Purity

Figure 2: Decision matrix for the isolation of air-sensitive pyrrolopyrimidines.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned pink/brown upon adding water. What happened?

  • Diagnosis: Oxidative polymerization. The sudden change in polarity and introduction of dissolved oxygen in the water triggered radical coupling.

  • Fix: Use degassed water for the quench. Add a mild reducing agent like Sodium Thiosulfate or Ascorbic Acid to the quench buffer to scavenge oxidants [1].

Q2: I see a "M+16" peak in my LC-MS. Is this an impurity?

  • Diagnosis: Yes, this is likely the N-oxide or a hydroxylated pyrrole derivative (e.g., 5-hydroxypyrrolo[2,3-d]pyrimidine).

  • Fix: This often happens during LC-MS sample prep if the sample sits in non-degassed methanol. Analyze immediately. If formed during synthesis, improve inert atmosphere protocols [2].

Q3: Can I store the free amine intermediate?

  • Diagnosis: Free amino-pyrrolopyrimidines are less stable than their protected counterparts (e.g., N-Boc, N-Tosyl, or N-SEM).

  • Fix: If you must store it, convert it to a salt (e.g., HCl or fumarate salt) which reduces the electron density of the ring, stabilizing it against oxidation. Store under Argon at -20°C [3].

Q4: Why is my yield low despite full conversion on TLC?

  • Diagnosis: You likely lost product on the column. Pyrrolopyrimidines can bind irreversibly to acidic sites on silica or decompose.

  • Fix: Switch to "basified silica" (add 1% Et3N to eluent) or use reverse-phase chromatography (C18) with ammonium bicarbonate buffer (pH 8) [4].

References

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.[1]Link

  • Identify, Synthesis, and Characterization of Novel Baricitinib Impurities. American Chemical Society. (2023).[2][3][4][5] Discusses oxidative dimer and lactone impurities in pyrrolopyrimidine synthesis. Link

  • Handling Air-Sensitive Reagents. Sigma-Aldrich / Merck Technical Bulletin AL-134. Standard protocols for inert atmosphere manipulation. Link

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. Journal of Medicinal Chemistry. (2010).[6][7] Details on metabolic oxidation and stability of the piperidine-pyrrolopyrimidine linkage. Link

Sources

Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling for Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on deazapurine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern this powerful cross-coupling reaction. Our goal is to provide you with the expert insights needed to diagnose issues, optimize conditions, and achieve consistent, high-yield results.

Deazapurines are a critical class of heterocyclic compounds in medicinal chemistry, and their functionalization via Sonogashira coupling is a key strategy for generating novel therapeutic candidates. However, the unique electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle can present significant challenges. This guide offers a structured approach to overcoming these hurdles.

Troubleshooting Q&A: Addressing Common Issues

This section directly addresses specific problems you might be facing in the lab.

Q1: My reaction shows no product formation, only starting materials. Where do I begin?

A1: A complete lack of reactivity points to a fundamental issue with one of the core components of your reaction.[1][2] Before making significant changes to your protocol, perform these initial checks:

  • Catalyst Integrity: Verify the age and storage conditions of your palladium and copper catalysts. Palladium(0) complexes, like Pd(PPh₃)₄, are sensitive to air and moisture, while copper(I) salts can oxidize over time.[1] It is often best to use fresh batches of catalysts.[2] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable.[2]

  • Anaerobic and Anhydrous Conditions: Oxygen can lead to the decomposition of the palladium catalyst and promote the undesirable homocoupling of your alkyne (Glaser coupling).[1][2] Ensure that your solvents and amine base are thoroughly degassed and dried. Running the reaction under an inert atmosphere (argon or nitrogen) is crucial.[2]

  • Reagent Purity: Impurities in your halo-deazapurine or terminal alkyne can act as catalyst poisons. If there is any doubt, purify your starting materials by recrystallization, distillation, or column chromatography.[1]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition.[2] This reduces the amount of active catalyst in your reaction, leading to low or no yield. Several factors can cause this:

  • Oxygen Contamination: As mentioned, oxygen is a primary culprit. Improve your degassing procedure for all reagents and solvents.

  • Solvent Choice: Some solvents can promote the formation of palladium black. For instance, there is anecdotal evidence suggesting that THF may be more prone to this issue.[2][3]

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition. While some substrates require heating, it's a parameter that should be optimized carefully.[4]

  • Impurities: Ensure your starting materials and reagents are of high purity.[2]

If you observe palladium black, it is often best to restart the reaction with fresh catalyst and more rigorous anaerobic techniques.

Q3: My primary side product is the homocoupled alkyne (Glaser product). How can I minimize this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.[5] This is often promoted by the copper co-catalyst.[1][6] Here are several strategies to favor the desired cross-coupling:

  • Reduce Copper Loading: High concentrations of the copper(I) salt can accelerate the Glaser pathway.[1] Try reducing the amount of your copper co-catalyst to the minimum effective level.

  • Slow Addition of Alkyne: Adding the alkyne to the reaction mixture slowly over time using a syringe pump keeps its instantaneous concentration low, which can disfavor the homocoupling side reaction.[1][5]

  • Go Copper-Free: For particularly challenging substrates, a copper-free Sonogashira protocol may be the best solution.[2][7] These reactions often require different ligands and conditions to proceed efficiently but completely eliminate the possibility of copper-mediated homocoupling.[2][8][9]

Q4: The reaction is very slow or stalls with my bromo- or chloro-deazapurine. What can I do to improve the reaction rate?

A4: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general order of reactivity is I > OTf > Br >> Cl.[1][2] Bromo- and especially chloro-deazapurines are significantly less reactive than their iodo- counterparts. To drive these reactions to completion, consider the following:

  • Increase Temperature: Less reactive halides often require higher reaction temperatures to facilitate the rate-limiting oxidative addition step.[1][4][10]

  • Change the Ligand: Standard phosphine ligands like PPh₃ may not be sufficient for less reactive halides. More electron-rich and bulky ligands, such as XPhos or dppf, can promote the formation of the highly active monoligated palladium species necessary for oxidative addition.[1][4][11] N-heterocyclic carbene (NHC) ligands are also highly effective for activating less reactive halides.[7][12][13]

  • Switch to an Iodo-deazapurine: If feasible, synthesizing the iodo-deazapurine analog of your substrate will significantly increase its reactivity in the Sonogashira coupling, often allowing the reaction to proceed under much milder conditions.[4]

Key Parameter Optimization

Systematic optimization of key reaction parameters is essential for maximizing yield. The following tables provide a starting point for your experimental design.

Table 1: Catalyst and Ligand Selection
Catalyst/PrecatalystCommon LigandsSubstrate SuitabilityKey Considerations
Pd(PPh₃)₄None (already coordinated)Iodo- and activated bromo-deazapurinesAir-sensitive, use fresh.
PdCl₂(PPh₃)₂PPh₃ (or additional ligand)Iodo- and bromo-deazapurinesMore air-stable than Pd(0) sources.[2]
Pd₂(dba)₃Buchwald-type ligands (e.g., XPhos, SPhos), dppfBromo- and chloro-deazapurinesRequires ligand addition; bulky, electron-rich ligands are often best for challenging substrates.[11][12]
Pd(OAc)₂Various phosphines, NHCsGeneral purposeA versatile Pd(II) source for generating the active catalyst in situ.
CuIN/A (Co-catalyst)Standard SonogashiraCan promote alkyne homocoupling.[6]
Table 2: Base and Solvent Effects
BaseCommon SolventsProperties and Applications
Triethylamine (Et₃N)DMF, THF, Toluene, DioxaneMost common amine base; can also act as a solvent.[2][4]
Diisopropylamine (DIPA)Toluene, THFA bulkier amine base, sometimes more effective than Et₃N.[4]
Diisopropylethylamine (DIPEA)DMF, AcetonitrileA non-nucleophilic amine base.
K₂CO₃, Cs₂CO₃DMF, Dioxane, Water/co-solventInorganic bases often used in copper-free protocols or with specific catalyst systems.[14][15]

The choice of solvent can significantly impact the reaction by influencing solubility, reaction rate, and catalyst stability.[16] Polar aprotic solvents like DMF are common, but non-polar solvents like toluene may be beneficial in some cases to prevent ligand displacement from the palladium center.[16]

Experimental Protocols

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an iodo-deazapurine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the iodo-deazapurine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., DMF, 5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.[1] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo- or iodo-deazapurine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., dioxane, 5 mL) and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Visualizing the Process

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Product Product Pd(II) Complex->Product Reductive Elimination Cu(I)X Cu(I)X Pd(II) Complex->Cu(I)X Cu-Acetylide Cu-Acetylide Cu(I)X->Cu-Acetylide Alkyne + Base Cu-Acetylide->Pd(II) Complex Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reagents Q: Reagents okay? (Catalyst, Solvents, Substrates) start->check_reagents check_conditions Q: Conditions optimal? (Temp, Atmosphere, Base) check_reagents->check_conditions [Yes] optimize_catalyst Optimize Catalyst/Ligand check_reagents->optimize_catalyst [No] side_reactions Q: Side reactions? (Homocoupling, Decomposition) check_conditions->side_reactions [Yes] optimize_conditions Adjust T, Base, Solvent check_conditions->optimize_conditions [No] address_side_reactions Reduce Cu / Go Cu-free side_reactions->address_side_reactions [Yes] success High Yield side_reactions->success [No] optimize_catalyst->start optimize_conditions->start address_side_reactions->start

Caption: A systematic workflow for troubleshooting low yields in Sonogashira couplings.

References

  • Books. (2024, June 26). Sonogashira cross-coupling strategies towards nucleosides and analogues. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2023, February 13). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. (2015, May 12). Retrieved from [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • SSRN. (2025, March 9). Synthesis and Optical Properties of Novel Fluorescent Purine Compounds Via Sonogashira Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Stability of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Experimental Reproducibility

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to proactively address and resolve stability issues with 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine and related analogs in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my this compound might be unstable in my experiment?

A1: Observing inconsistent results is a primary indicator of compound instability.[3] Key signs include:

  • Loss of Potency: You may notice that a higher concentration of the compound is required to achieve the same biological effect in longer-term experiments compared to shorter ones.[3]

  • Diminishing Effect: The desired biological effect decreases over the course of a multi-day experiment, even with consistent cell density.[5]

  • High Variability: There is significant, unexplainable variation in results between replicate wells, plates, or experiments conducted on different days.[6]

  • Unexpected Cytotoxicity: The appearance of cellular stress or death that is not consistent with the compound's known mechanism of action may be caused by the formation of toxic degradation products.[3][7]

Q2: What are the primary factors that cause small molecules to degrade in cell culture media?

A2: The complex, aqueous environment of cell culture media at 37°C can be surprisingly harsh. Key factors include:

  • pH of the Media: The stability of many heterocyclic compounds is pH-dependent. Standard media is typically buffered to pH ~7.4, but cellular metabolism can cause localized pH shifts. Some degradation pathways, like hydrolysis, can be catalyzed by acidic or basic conditions.[3][6][8]

  • Temperature: Incubation at 37°C will accelerate chemical degradation reactions compared to storage temperatures (e.g., 4°C or -20°C).[3][9]

  • Media Composition: Components within the media can react with your compound. Serum, for instance, contains enzymes (e.g., esterases) that can metabolize compounds. Other components like amino acids or metal ions can also play a role.[6][10]

  • Light Exposure: Many complex organic molecules, including heterocyclic systems, are photosensitive.[3][11] Exposure to ambient lab light during handling or in the incubator can catalyze degradation.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[6]

Q3: How should I prepare and store my stock solutions to maximize compound integrity?

A3: Proper handling and storage are critical to ensure you start your experiment with a pure, active compound.[11]

  • Solvent Selection: Use a high-quality, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is common, but its final concentration in the media should typically not exceed 0.1% to avoid solvent-induced toxicity.[5]

  • Concentrated Stocks: Prepare a high-concentration primary stock solution (e.g., 10-100 mM).

  • Aliquoting: Aliquot the primary stock into single-use volumes in appropriate vials (e.g., amber glass or polypropylene) to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[12]

  • Storage Conditions: Store aliquots at -80°C for long-term stability.[3] For daily use, a working stock can be stored at -20°C. Always refer to the manufacturer's specific storage recommendations.

Q4: How can I distinguish between poor solubility (precipitation) and chemical degradation?

A4: This is a crucial distinction. A precipitated compound is not degraded, but it is also not bioavailable to the cells, leading to a loss of effect.

  • Visual Inspection: The first step is a careful visual check. After diluting your stock solution into the final culture medium, let it sit for a few minutes. Look for any cloudiness, crystals, or particulate matter. This is a sign of precipitation.[6]

  • Solubility Test: You can formally test solubility by preparing the compound at its highest intended concentration in the media, incubating for a couple of hours, and then centrifuging at high speed to pellet any precipitate. The concentration of the compound remaining in the supernatant can then be measured analytically (e.g., via HPLC or spectrophotometry).[7]

  • Analytical Chemistry: The definitive way to identify degradation is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods can separate the parent compound from any new chemical species (degradants) that appear over time.

Troubleshooting Guide: Addressing Compound Instability

This section addresses common problems encountered during cell-based assays.

Problem 1: Gradual Loss of Biological Effect in a Multi-Day Experiment
  • Potential Cause: The compound is degrading over time at 37°C, reducing its effective concentration.

  • Troubleshooting & Solution:

    • Assess Stability Directly: The most robust solution is to determine the compound's half-life in your specific cell culture media. Use the Quantitative Stability Analysis Protocol (see below) to measure the concentration of the parent compound over 24, 48, and 72 hours.

    • Increase Media Refreshment Frequency: Based on the stability data, increase the frequency of media changes with freshly prepared compound. For example, if the compound shows significant degradation after 48 hours, change the media every 24-36 hours.[3]

    • Protect from Light: Ensure all handling steps are performed with minimal light exposure. Use amber tubes for stock solutions and keep plates covered when outside the incubator.

    • Evaluate Serum Effects: Run a parallel experiment in serum-free (or reduced serum) media, if your cell type allows. A significant improvement in stability points to serum-mediated degradation or binding.

Problem 2: Inconsistent Results and High Variability Between Replicates
  • Potential Cause A: The compound is precipitating out of solution upon dilution into the aqueous culture media.

  • Troubleshooting & Solution:

    • Perform a Solubility Check: Use the Basic Solubility Assessment Protocol (see below). Visually inspect for precipitate under a microscope.

    • Modify Dilution Scheme: Instead of a single large dilution step, perform serial dilutions to gently introduce the compound to the aqueous environment. Ensure vigorous mixing after each step.

    • Reduce Final Concentration: If the intended concentration is near its solubility limit, precipitation is likely. Test a lower concentration range to see if reproducibility improves.[13]

  • Potential Cause B: The compound is binding non-specifically to the plasticware (e.g., plates, tubes).

  • Troubleshooting & Solution:

    • Test Low-Binding Plates: Run a pilot experiment comparing standard tissue culture plates to ultra-low attachment or other specially coated plates designed to minimize non-specific binding.

    • Quantify Recovery: Incubate the compound in media without cells for a set time point. Measure the concentration in the supernatant. A significant drop from the initial concentration suggests binding to the plate.[14]

Problem 3: Unexpected Cytotoxicity at "Active" Concentrations
  • Potential Cause: A degradation product of the parent compound is more toxic than the compound itself.

  • Troubleshooting & Solution:

    • Analyze for Degradants: Use LC-MS to analyze media from a treated well after 24-48 hours. Compare the chromatogram to a time-zero sample. The appearance of new peaks indicates the formation of degradation products.[7]

    • Mitigate Degradation: Implement the strategies from "Problem 1" (e.g., more frequent media changes, light protection) to minimize the formation of the toxic species.

    • Confirm Solvent Toxicity: Always run a vehicle control (media with the same final concentration of DMSO or your solvent) to ensure the observed toxicity is not from the solvent itself.[5]

Data Presentation: Hypothetical Stability Profile

The following table illustrates how stability data for this compound (Compound X) could be presented. It is critical to generate this data for your specific compound and experimental conditions.

ConditionIncubation Time (Hours)% Compound Remaining (HPLC)Observations
DMEM + 10% FBS, 37°C, 5% CO₂0100%Clear solution
DMEM + 10% FBS, 37°C, 5% CO₂2492%Clear solution
DMEM + 10% FBS, 37°C, 5% CO₂4875%Significant degradation observed
DMEM + 10% FBS, 37°C, 5% CO₂7255%Half-life appears to be < 72h
DMEM (serum-free), 37°C, 5% CO₂4888%Improved stability suggests serum role
DMEM + 10% FBS, 4°C7299%Stable at lower temperature
DMEM + 10% FBS, 37°C (Light Protected)4881%Minor improvement, not primary factor

Visualization of Key Concepts

StabilityFactors cluster_well Cell Culture Well Environment cluster_stressors External Stressors cluster_outcomes Potential Stability Issues Compound This compound (Aqueous Solution) Cells Cells Compound->Cells Biological Effect Precipitation Precipitation (Poor Solubility) Compound->Precipitation Media Culture Media (Salts, Amino Acids, Buffers) Degradation Chemical Degradation (Hydrolysis, Oxidation) Media->Degradation Serum Serum Proteins (Albumin, Enzymes) Serum->Degradation Metabolism Binding Non-Specific Binding (Plastic, Serum) Serum->Binding Temp Temperature (37°C) Temp->Degradation Light Light Exposure Light->Degradation pH pH Shifts pH->Degradation Degradation->Cells Toxic Effects LossOfEffect LossOfEffect Degradation->LossOfEffect Reduces Bioavailable Compound Precipitation->LossOfEffect Reduces Bioavailable Compound Binding->LossOfEffect Reduces Bioavailable Compound

Caption: Factors influencing compound stability in a cell culture well.

Experimental Protocols

Protocol 1: Basic Solubility Assessment in Cell Culture Media

This protocol provides a quick visual check for precipitation.

  • Prepare Compound: Dilute your concentrated stock solution (e.g., in DMSO) to the highest final concentration you plan to use in your experiment directly in pre-warmed (37°C) cell culture medium. Include all supplements (e.g., FBS).

  • Prepare Control: As a control, add an equivalent volume of the solvent (e.g., DMSO) to a separate tube of media.

  • Incubate: Incubate both tubes at 37°C for 30-60 minutes.

  • Inspect: Visually inspect both tubes against a dark background. Any cloudiness, film, or particulate matter in the compound-containing tube that is absent in the control indicates precipitation.

  • Microscopic Examination: Place a drop of the solution on a microscope slide and examine for crystals or amorphous precipitate.

Protocol 2: Quantitative Stability Analysis via HPLC

This protocol provides a definitive measure of chemical stability over time.[6]

  • Preparation: Prepare a bulk solution of your compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).

  • Time-Zero Sample (T=0): Immediately after preparation, remove an aliquot (e.g., 500 µL). This is your T=0 reference sample. Store it immediately at -80°C to halt any degradation.[6]

  • Incubation: Place the remaining bulk solution in a sterile flask or plate in a 37°C, 5% CO₂ incubator to mimic experimental conditions. Ensure it is protected from light.

  • Time-Point Collection: At designated time points (e.g., 4, 8, 24, 48, 72 hours), remove another aliquot and immediately store it at -80°C.

  • Sample Analysis:

    • Thaw all collected samples simultaneously.

    • Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).

    • Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. This will allow you to determine the compound's half-life under your specific assay conditions.

StabilityWorkflow Start Inconsistent or Diminishing Biological Effect Observed CheckSol Step 1: Perform Basic Solubility Assessment Start->CheckSol Precip Precipitate Observed CheckSol->Precip Yes NoPrecip No Precipitate CheckSol->NoPrecip No SolActions Action: 1. Lower concentration 2. Alter dilution method 3. Re-test Precip->SolActions CheckStab Step 2: Perform Quantitative Stability Analysis (HPLC) NoPrecip->CheckStab Stable Compound is Stable (>85% remaining at 48h) CheckStab->Stable Yes Unstable Compound is Unstable (<85% remaining at 48h) CheckStab->Unstable No Other Troubleshoot Other Causes: - Cell health/passage number - Reagent integrity - Assay protocol Stable->Other StabActions Action: 1. Increase media refreshment 2. Protect from light 3. Check for non-specific binding 4. Re-test Unstable->StabActions

Caption: A logical workflow for troubleshooting compound instability.

References

  • BenchChem. (2025).
  • Lazar, A. M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress, 39(4), e3345. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Biomol. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Smolecule. (2026). Troubleshooting Guide: Addressing Solubility Constraints in DSF Assays.
  • Patel, R., et al. (n.d.). Rapid Analytical Techniques to Assess the Quality of Cell Culture Medium.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • BenchChem. (2025). Addressing Clobutinol Hydrochloride Instability in Cell Culture Media.
  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11153-11162. [Link]

  • D'Souza, D. M., et al. (2017). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Cancer & Metabolism, 5, 13.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • Liu, Z., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials, 472, 134260. [Link]

  • Al-Mokadem, A. S., et al. (2023). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 11, 1184318. [Link]

  • Al-Tel, T. H., et al. (2025).
  • Negri, A., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 126, 79-96. [Link]

  • Moore, K. E., & Stretton, R. J. (n.d.).
  • Lu, T., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1668. [Link]

  • Griffin, S., et al. (2003). High thermal and chemical stability of Thermus thermophilus seven-iron ferredoxin. Linear clusters form at high pH on polypeptide unfolding. European Journal of Biochemistry, 270(23), 4736-43. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Buchwald-Hartwig Amination of Uracils

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center .

The guide below is structured to move you beyond "recipe following" into mechanistic control . Uracils are deceptive substrates; they appear simple but possess unique electronic deficiencies and tautomeric liabilities that frustrate standard Buchwald-Hartwig protocols.

Mission: To enable high-yielding C–N coupling of 5- and 6-halouracils by mastering the thermodynamic balance between oxidative addition and catalyst deactivation.

Module 1: The Thermodynamics of Failure (Diagnostic Framework)

Before optimizing temperature, you must diagnose the energy landscape of your specific uracil substrate. Unlike standard aryl halides, halouracils are vinylogous acid halides. This creates a bifurcation in the reaction pathway that is strictly temperature-dependent.

The "Goldilocks" Temperature Zone

Temperature in this reaction controls two competing failures:

  • Low T (< 80°C): Incomplete Oxidative Addition . The electron-deficient uracil ring creates a stable C–Cl bond (if using chlorides) or forms stable Pd(II) resting states that fail to transmetallate.

  • High T (> 110°C): Hydrolytic Dehalogenation and Catalyst Aggregation . Trace water (even ppm levels) becomes a potent nucleophile at high T, converting your halouracil into a barbituric acid derivative (OH substitution) rather than the amine product.

Decision Tree: Do You Even Need Palladium?

Many researchers waste Pd on substrates that would react via SNAr. Use this logic flow before heating your reaction.

UracilLogic Start Substrate Analysis: Halouracil + Amine Pos Halogen Position? Start->Pos Nu Nucleophile Strength? Pos->Nu C6-Chloro (Electron Deficient) BH Pathway B: Buchwald-Hartwig Pd Required Temp: 80-100°C Base: Cs2CO3 Pos->BH C5-Halo (Electron Neutral) SNAr Pathway A: S_NAr (Thermal) No Pd Required Temp: 100-120°C Base: DIPEA/Et3N Nu->SNAr Aliphatic Amine (Strong Nu) Nu->BH Aniline/Amide (Weak Nu) caption Figure 1: Mechanistic Selection. C6-chlorouracils often react via SNAr with alkyl amines. Use Pd only for C5-coupling or weak nucleophiles.

Module 2: Optimization Protocol (SOP)

If your diagnosis confirms Palladium is necessary (e.g., C5-coupling or arylamine nucleophile), follow this temperature-stepping protocol.

Standard Operating Procedure: The "Xantphos Ramp"

We utilize Xantphos as the baseline ligand because its wide bite angle provides exceptional thermal stability for Pd, allowing us to push temperatures to 100°C without immediate catalyst death (Pd black formation).

Reagents:

  • Substrate: N1,N3-protected Halouracil (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (5-10 mol%) + Xantphos (7.5-15 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Use Carbonate, not Alkoxide, to prevent side reactions.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Temperature Stepping Table
StepTemperatureDurationTarget OutcomeTroubleshooting
1 80°C 4-6 hInitial ConversionIf <10% conv: Go to Step 2.
2 100°C 12-18 hOptimal Zone Standard condition for 6-chloropurines/uracils.
3 120°C 2-4 hFor C5-ChloridesRisk: Pd Black. Add 5 mol% extra ligand.
4 150°C (MW) 30 min"Nuclear Option"Must use Benzotrifluoride (BTF) as solvent.

Critical Technical Note: Do not use NaOtBu (Sodium tert-butoxide) at temperatures >80°C with uracils. It promotes base-mediated decomposition of the pyrimidine ring. Stick to Cs₂CO₃ or K₃PO₄.

Module 3: Troubleshooting Guide

Issue 1: The "Hydrolysis Trap" (Dehalogenation)

Symptom: LCMS shows loss of Starting Material (SM) but formation of a peak with Mass [M-Cl+OH]. The reaction mixture turns pale, not the characteristic "active Pd" orange/brown. Root Cause: At T > 90°C, Cs₂CO₃ + trace water attacks the C-Cl bond faster than the Pd oxidative addition occurs. Solution:

  • Solvent Switch: Move from Dioxane (hygroscopic) to Toluene or Benzotrifluoride (BTF) .

  • Scavenger: Add 3Å Molecular Sieves directly to the reaction vial.

  • Temperature Drop: Reduce T to 80°C and switch to a more active precatalyst (e.g., BrettPhos Pd G4 ) to compensate for the lower thermal energy.

Issue 2: Catalyst Deactivation (Pd Black)

Symptom: Reaction mixture precipitates black solids within 1 hour; conversion stalls at ~30%. Root Cause: Uracils are "heteroatom-rich." The N and O atoms in the substrate can chelate Pd, displacing the phosphine ligand at high T. Solution:

  • Ligand Overloading: Increase Ligand:Pd ratio from 1.5:1 to 2:1 .

  • Ligand Class: Switch to tBuBrettPhos or Xantphos . These bulky ligands resist displacement by the uracil substrate.

Issue 3: Regioselectivity Drift (Polychlorinated Substrates)

Context: If using 2,4-dichloropyrimidine (analogous to 2,6-dichlorouracil precursors). Observation: Mixture of C2 and C4 (C6) amination. Thermodynamic Rule:

  • Low T (Room Temp - 60°C): Favors C4 (C6) substitution (kinetically controlled SNAr-like attack).

  • High T (> 100°C): Erodes selectivity.

  • Fix: Run the reaction at 40-60°C using a highly active catalyst (Pd-PEPPSI-IPr ) rather than heating a sluggish catalyst.

Module 4: Visualizing the Reaction Pathway

This diagram illustrates the critical temperature-dependent branch points in the catalytic cycle for uracils.

ReactionPath Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Requires Heat (>80°C) Decomp Pd Black (Ligand Dissociation) Pd0->Decomp T > 110°C or Poor Ligand Coord Amine Coordination OxAdd->Coord Hydrolysis Hydrolysis Side-Product (Uracil-OH) OxAdd->Hydrolysis Excess Heat + Wet Solvent RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 caption Figure 2: Thermal Stress Points. High T drives Oxidative Addition but risks Hydrolysis and Catalyst Death.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I perform this reaction on unprotected uracils (free N-H)? A: Avoid if possible. The N-H proton (pKa ~9) consumes your base and generates a negatively charged uracilate anion, which shuts down oxidative addition (electron-rich ring repels the electron-rich Pd). If you must use unprotected uracil, use LiHMDS (3.0 equiv) as the base to solubilize the intermediate, but expect lower yields. Silyl protection (BSA) is a superior alternative.

Q: Why do you recommend Benzotrifluoride (BTF) for microwave reactions? A: Toluene absorbs microwaves poorly. BTF has excellent microwave absorbance, allowing rapid heating to 150°C without the high pressure associated with acetonitrile or methanol. It is also hydrophobic, reducing the hydrolysis risk described in Module 3.

Q: My 6-chlorouracil isn't reacting at 100°C. Should I go to 140°C? A: Check your ligand first. If you are using PPh3 or dppf, heat won't help—the catalyst is dead. Switch to Xantphos or BrettPhos . If using those ligands, then try 140°C in the microwave.

References

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Source:Adv. Synth. Catal. 2010, 352, 1728–1735. Relevance: Establishes the "Gold Standard" protocol (Pd(OAc)2/Xantphos/Cs2CO3 at 100°C) for chlorouracil-type systems. URL:[Link]

  • Optimized Buchwald-Hartwig Amination of 6-Chloroquinolines (Uracil Analogs) using Microwave Irradiation. Source:J. Org.[2][3] Chem. 2008, 73, 4705–4708. Relevance: Validates the use of Benzotrifluoride (BTF) and high-temperature microwave conditions for stubborn 6-chloro-heterocycles. URL:[Link]

  • Regioselective Amination of 2,4-Dichloropyrimidines. Source:Org.[2][4][5][6][7] Lett. 2006, 8, 395–398. Relevance: Defines the regioselectivity rules (C4 vs C2) and the competition between SNAr and Pd-catalysis. URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Source:Org.[2][4][5][6][7][8] Lett. 2005, 7, 3965–3968.[9] Relevance: Foundational work by the Buchwald group on ligand selection (BrettPhos/RuPhos) for difficult heteroaryl substrates. URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of Purine Nucleoside Phosphorylase Inhibitors: Forodesine (BCX-1777) vs. the Pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of therapeutic agents targeting T-cell malignancies, the inhibition of purine nucleoside phosphorylase (PNP) has emerged as a clinically validated strategy. This guide provides a detailed, data-driven comparison of two key players in this field: Forodesine (BCX-1777), a potent, transition-state analog inhibitor of PNP, and representative compounds from the 5H-pyrrolo[3,2-d]pyrimidine class of molecules. While direct PNP inhibitory data for the parent compound, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, is not extensively available in the public domain, we will utilize a well-characterized derivative, CI-972 , to represent the therapeutic potential of this scaffold in comparison to the established potency of Forodesine.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of potency, the underlying mechanism of action, and the experimental methodologies used to evaluate these critical parameters.

At a Glance: Potency Showdown

The primary differentiator between Forodesine and the pyrrolo[3,2-d]pyrimidine class, as represented by CI-972, lies in their inhibitory potency against the purine nucleoside phosphorylase (PNP) enzyme. Forodesine exhibits a significantly higher potency, with inhibitory constants in the nanomolar to sub-nanomolar range, a stark contrast to the micromolar inhibition observed with CI-972.

CompoundTargetPotency (IC50/Ki)Organism/Source
Forodesine (BCX-1777) Purine Nucleoside Phosphorylase (PNP)IC50: 0.48 - 1.57 nM[1][2]Human, Mouse, Rat, Monkey, Dog
CI-972 Purine Nucleoside Phosphorylase (PNP)Ki: 0.83 µM (830 nM)[3][4][5][6][7][8]Human

This substantial difference in potency underscores Forodesine's design as a transition-state analog, which allows for extremely tight binding to the active site of the PNP enzyme.

Mechanism of Action: A Shared Pathway to T-Cell Apoptosis

Both Forodesine and CI-972 function as inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. The inhibition of PNP leads to a cascade of intracellular events that selectively induce apoptosis in T-cells.

The Causality of PNP Inhibition:

  • PNP Inhibition: Both Forodesine and CI-972 competitively block the active site of PNP.

  • dGuo Accumulation: This enzymatic blockade prevents the phosphorolysis of deoxyguanosine (dGuo) into guanine. Consequently, dGuo accumulates in the plasma and intracellularly.

  • dGTP Synthesis: The excess dGuo is then phosphorylated by deoxyguanosine kinase, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP).

  • Ribonucleotide Reductase Inhibition: Elevated levels of dGTP act as a potent feedback inhibitor of ribonucleotide reductase, a critical enzyme for the synthesis of all other deoxynucleotide triphosphates (dNTPs).

  • DNA Synthesis Arrest & Apoptosis: The resulting imbalance in the dNTP pool leads to the stalling of DNA replication and repair, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, such as activated T-lymphocytes.

T-cells are particularly susceptible to this mechanism due to their high levels of deoxyguanosine kinase activity.

Signaling Pathway of PNP Inhibition

PNP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (T-cell) dGuo_ext Deoxyguanosine (dGuo) dGuo_int Deoxyguanosine (dGuo) dGuo_ext->dGuo_int Transport PNP Purine Nucleoside Phosphorylase (PNP) dGuo_int->PNP dGTP Deoxyguanosine Triphosphate (dGTP) dGuo_int->dGTP Phosphorylation (Deoxyguanosine Kinase) Guanine Guanine PNP->Guanine Phosphorolysis Forodesine Forodesine / CI-972 Forodesine->PNP Inhibition RR Ribonucleotide Reductase (RR) dGTP->RR Inhibition dNTP_pool dNTP Pool Imbalance RR->dNTP_pool Leads to DNA_synthesis DNA Synthesis & Repair Arrest dNTP_pool->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis

Caption: Mechanism of T-cell apoptosis via PNP inhibition.

Experimental Protocol: Determining PNP Inhibitory Potency

The determination of a compound's inhibitory potency against PNP is a critical step in its preclinical evaluation. A common and reliable method is a spectrophotometric or fluorometric enzyme activity assay. The following is a generalized, step-by-step protocol for such an assay.

Objective: To determine the IC50 or Ki value of a test compound (e.g., this compound derivative or Forodesine) for purine nucleoside phosphorylase.

Materials:

  • Purified recombinant human PNP enzyme

  • PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Inosine (substrate)

  • Xanthine Oxidase (coupling enzyme)

  • Amplex Red reagent (or similar fluorogenic probe)

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in PNP Assay Buffer.

    • Prepare a reaction mixture containing inosine, xanthine oxidase, Amplex Red, and HRP in PNP Assay Buffer.

    • Prepare a solution of purified PNP enzyme in PNP Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a small volume of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add the PNP enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (change in fluorescence over time).

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of PNP activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • If determining the Ki, the assay is performed at multiple substrate concentrations to perform a Lineweaver-Burk or Michaelis-Menten analysis.

Experimental Workflow Diagram

PNP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - PNP Enzyme Solution - Reaction Mixture add_inhibitor Add Inhibitor/ Vehicle to Wells prep_reagents->add_inhibitor add_enzyme Add PNP Enzyme add_inhibitor->add_enzyme incubate Pre-incubate add_enzyme->incubate add_reaction_mix Add Reaction Mixture (Substrate, Coupling Enzymes, Probe) incubate->add_reaction_mix read_plate Kinetic Fluorescence Measurement add_reaction_mix->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50/Ki plot_data->calc_ic50

Caption: A typical workflow for a PNP enzyme inhibition assay.

Concluding Remarks for the Drug Development Professional

The comparative analysis clearly positions Forodesine as a significantly more potent inhibitor of PNP than the representative pyrrolo[3,2-d]pyrimidine, CI-972 . This high potency is a direct result of its design as a transition-state analog, a powerful strategy in enzyme inhibitor development.

For research teams exploring novel PNP inhibitors, the pyrrolo[3,2-d]pyrimidine scaffold may still hold promise. However, substantial medicinal chemistry efforts would be required to achieve potency comparable to Forodesine. Structure-activity relationship (SAR) studies focusing on modifications to the pyrrolo[3,2-d]pyrimidine core could potentially lead to the discovery of more potent analogs.

Forodesine's journey through preclinical and clinical trials has validated PNP as a druggable target for T-cell malignancies.[9][10][11] Any new chemical entity entering this space will inevitably be benchmarked against the high potency and established mechanism of action of Forodesine. Therefore, a thorough understanding of the comparative data and the underlying experimental methodologies presented in this guide is essential for any drug development program targeting purine nucleoside phosphorylase.

References

  • Gilbertsen, R. B., et al. (1991). Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. Advances in Experimental Medicine and Biology, 309A, 41-44.
  • AdooQ Bioscience. CI 972. Retrieved from [Link]

  • Gilbertsen, R. B., et al. (1993). Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955. Biochemical Pharmacology, 45(4), 835-840.
  • Assay Genie. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Gandhi, V., et al. (2005). A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine). Blood, 106(13), 4253-4260.
  • O'Connor, O. A., et al. (2018). Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. Core evidence, 13, 1-11.
  • Cambridge Bioscience. Forodesine (hydrochloride) - MedChem Express. Retrieved from [Link]

  • Sircar, J. C., et al. (1991). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. Advances in Experimental Medicine and Biology, 309A, 45-48.
  • Bantia, S., et al. (2001). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent. International immunopharmacology, 1(6), 1199-1210.
  • Tobinai, K., et al. (2018). Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. OncoTargets and therapy, 11, 2211.
  • Hou, Z., et al. (2020). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular cancer therapeutics, 19(1), 100-111.
  • Oncohema Key. (2017). Forodesine. Retrieved from [Link]

  • Synnovis. PNP (Purine nucleoside phosphorylase) enzyme assay. Retrieved from [Link]

  • Sircar, J. C., et al. (1992). Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one. Journal of medicinal chemistry, 35(9), 1605-1609.
  • Hou, Z., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. ResearchGate. Retrieved from [Link]

  • Lewis-Sigler Institute for Integrative Genomics. (2020). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • Hou, Z., et al. (2024). Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Journal of Medicinal Chemistry, 67(3), 2096-2112.
  • PubChem. This compound. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022).

Sources

Technical Comparison: 2,4-Diaminopyrrolopyrimidine vs. 8-Aminoguanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-diaminopyrrolopyrimidine (specifically the reference compound U-101033E ) versus 8-aminoguanine .

These two compounds represent distinct pharmacological approaches to cytoprotection and tissue preservation (particularly in ischemia/reperfusion injury), utilizing fundamentally different mechanisms: direct antioxidant activity versus metabolic modulation of the purine salvage pathway.

Selectivity Profile & Mechanism of Action in Cytoprotection

Executive Summary

  • 2,4-Diaminopyrrolopyrimidine (U-101033E): A potent, steroid-independent antioxidant and lipid peroxidation inhibitor.[1] It functions as a radical scavenger, specifically targeting membrane lipid peroxidation products like 4-hydroxynonenal (4-HNE). It is structurally a 9-deaza-2,6-diaminopurine analogue.

  • 8-Aminoguanine: An endogenous Purine Nucleoside Phosphorylase (PNP) inhibitor and natriuretic agent.[2][3][4][5] It functions by "rebalancing" the purine metabolome—increasing tissue-protective nucleosides (inosine/guanosine) while decreasing toxic bases (hypoxanthine/guanine).[2] It also exhibits off-target inhibition of Rac1 .

Key Differentiator: Selectivity is defined by their target class—chemical radical scavenging (U-101033E) versus enzymatic inhibition (8-aminoguanine).

Chemical Biology & Structural Basis[6][7]

The selectivity of these compounds is dictated by their specific substitutions on the purine/pyrrolopyrimidine scaffold, which determine their recognition by enzymes (PNP) or reactive species (ROS).

Feature2,4-Diaminopyrrolopyrimidine (U-101033E)8-Aminoguanine
Core Scaffold Pyrrolo[3,2-d]pyrimidine (9-deazapurine)Purine (Imidazo[4,5-d]pyrimidine)
Substitutions 2,4-diamino (resembles 2,6-diaminopurine)2-amino-6-oxo-8-amino
Electronic State Electron-rich aromatic system (Donor)Polar, H-bond donor/acceptor rich
Physiochemical Lipophilic (LogP ~ -0.3 to 0.5), Membrane permeantHydrophilic, requires transporters
Primary Target Lipid Peroxyl Radicals (LOO•) Purine Nucleoside Phosphorylase (PNP)
Binding Mode Radical scavenging (H-atom transfer)Competitive Inhibition (Active Site)
Structural Logic[6]
  • PNP Exclusion: Human PNP specifically recognizes 6-oxo purines (guanine, hypoxanthine). The 2,4-diamino substitution of U-101033E (mimicking 2,6-diaminopurine) effectively excludes it from the PNP active site, conferring selectivity against PNP inhibition.

  • Radical Scavenging: The electron-rich pyrrolopyrimidine core of U-101033E stabilizes the radical cation formed after donating an electron/hydrogen to a lipid peroxide, halting the chain reaction.

Mechanism of Action (MOA) Pathways

Pathway A: U-101033E (Antioxidant Defense)

Mechanism: Direct interception of the propagation phase of lipid peroxidation.

  • Initiation: ROS attacks membrane PUFAs

    
     Lipid Radical (L•).
    
  • Propagation: L• + O2

    
     Lipid Peroxyl Radical (LOO•).
    
  • Intervention: U-101033E donates H• to LOO•

    
     LOOH (stable) + U-101033E• (stable radical).
    
  • Outcome: Prevention of 4-HNE and MDA formation; preservation of membrane integrity.[6]

Pathway B: 8-Aminoguanine (Metabolic Modulation)

Mechanism: Competitive inhibition of PNP and modulation of Adenosine Signaling.

  • Inhibition: Binds PNP active site (

    
    ).
    
  • Accumulation: Blocks conversion of Inosine

    
     Hypoxanthine.
    
  • Signaling: Elevated Inosine activates Adenosine A2B Receptors .[2]

  • Outcome: Vasodilation, anti-inflammatory signaling, and reduced ROS generation (via Xanthine Oxidase blockade).

MOA_Comparison cluster_0 U-101033E (Antioxidant) cluster_1 8-Aminoguanine (PNP Inhibition) ROS ROS / Fe2+ PUFA Membrane PUFA ROS->PUFA LOO Lipid Peroxyl Radical (LOO•) PUFA->LOO Stable Stable Lipids (No 4-HNE) LOO->Stable Blocked by U-101033E U10 U-101033E U10->LOO H-Atom Transfer Inosine Inosine / Guanosine Hypo Hypoxanthine / Guanine Inosine->Hypo PNP A2B Adenosine A2B Receptor Inosine->A2B Accumulation PNP PNP Enzyme Superoxide Superoxide (ROS) Hypo->Superoxide XO XO Xanthine Oxidase AG 8-Aminoguanine AG->PNP Inhibits (Ki 2.8uM)

Caption: Comparative mechanism showing U-101033E intercepting lipid radicals (top) vs. 8-Aminoguanine blocking purine degradation to reduce ROS and activate signaling (bottom).

Selectivity Profile & Off-Targets

This section details the specificity of each compound and potential confounding off-targets.

Selectivity Matrix
Target Class2,4-Diaminopyrrolopyrimidine (U-101033E)8-Aminoguanine
PNP (Human) Inactive (Lack of 6-oxo group prevents binding).Potent Inhibitor (

).
Lipid Peroxidation Highly Potent (

).[6]
Weak/Indirect (via XO inhibition).
Rac1 GTPase Unknown (Unlikely due to scaffold).Inhibitor (Independent of PNP).[2]
Kinases (e.g., JAK) Potential Liability. The 2,4-diaminopyrrolopyrimidine scaffold is common in kinase inhibitors (e.g., JAK/SYK).Inactive (Nucleobase structure).
DHFR Potential Liability. 2,4-diamino moiety mimics folate antagonists.Inactive.
T-Cell Toxicity Low (Cytoprotective).High (in presence of dGuo, via dGTP accumulation).
Critical Insight: The "Scaffold Trap"

Researchers must be aware that 2,4-diaminopyrrolopyrimidine is a "privileged scaffold." While U-101033E is optimized for antioxidant activity, the scaffold itself is frequently used to design inhibitors for Janus Kinases (JAK) and Dihydrofolate Reductase (DHFR) .

  • Validation Step: When using U-101033E, always run a control kinase assay (e.g., JAK2) to ensure observed effects are due to antioxidant activity and not kinase modulation.

Experimental Protocols

Protocol A: PNP Inhibition Assay (for 8-Aminoguanine)

Validates the enzymatic blockade.

  • Reagents: Recombinant human PNP, Inosine (Substrate), Xanthine Oxidase (Coupling Enzyme), 8-Aminoguanine (Test Compound).

  • Buffer: 50 mM

    
     (pH 7.4). Phosphate is a co-substrate.
    
  • Reaction:

    • Mix Buffer, PNP (10 mU/mL), and XO (100 mU/mL).

    • Add 8-Aminoguanine (0.1 - 100

      
      ). Incubate 10 min at 25°C.
      
    • Initiate with Inosine (100

      
      ).
      
  • Detection: Monitor Uric Acid formation continuously at 293 nm (UV spectrophotometry).

  • Analysis: Determine

    
     or 
    
    
    
    (Lineweaver-Burk plot). 8-Aminoguanine should show competitive inhibition.
Protocol B: Lipid Peroxidation Inhibition (for U-101033E)

Validates the antioxidant capacity.[6]

  • System: Rat brain synaptosomes or Erythrocyte ghosts (rich in PUFAs).

  • Induction: Induce oxidative stress using

    
     (200 
    
    
    
    ) / Ascorbate (200
    
    
    ) or AAPH.
  • Treatment: Co-incubate with U-101033E (0.01 - 10

    
    ) for 30-60 min at 37°C.
    
  • Detection (TBARS Assay):

    • Add TBA (Thiobarbituric Acid) reagent + TCA (Trichloroacetic acid).

    • Boil at 95°C for 15 min.

    • Measure absorbance at 532 nm (Malondialdehyde-TBA adduct).

  • Validation: Confirm reduction in 4-HNE protein adducts via Western Blot (anti-4-HNE antibody).

References

  • Rohn, T. T., et al. (1998).[1][7][8] "U-101033E (2,4-diaminopyrrolopyrimidine), a potent inhibitor of membrane lipid peroxidation as assessed by the production of 4-hydroxynonenal, malondialdehyde, and 4-hydroxynonenal-protein adducts."[1][6][7][8][9][10] Biochemical Pharmacology, 56(10), 1371-1379.[6][7][8] Link

  • Jackson, E. K., et al. (2016).[4] "8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase."[2][4][5] Hypertension, 67, 1-9. Link

  • Berna, A., et al. (2022). "Biochemical Pathways of 8-Aminoguanine Production." Journal of Pharmacology and Experimental Therapeutics. Link

  • Tulloch, L. B., et al. (2010).[11] "The inhibitory effect of 2,4-diaminopyrrolopyrimidines on pteridine reductase 1." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (U-101033E)." Link

Sources

Introduction to 9-Deaza-2,6-Diaminopurine Analogues: A Strategic Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vivo Pharmacokinetics of 9-Deaza-2,6-Diaminopurine Analogues

For Researchers, Scientists, and Drug Development Professionals

Purine nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is often limited by metabolic instability, primarily through phosphorolysis by purine nucleoside phosphorylase (PNP) or deamination by adenosine deaminase (ADA). The strategic replacement of the N-9 nitrogen with a carbon atom to create 9-deaza analogues effectively blocks PNP-mediated cleavage, a common resistance mechanism.

Furthermore, the incorporation of a 2,6-diaminopurine base, an analogue of adenine, introduces a second amino group at the C2 position. This modification can alter the molecule's interaction with enzymes and transporters, potentially influencing its metabolic fate and cellular uptake. The 2-amino group can also lead to a more stable Watson-Crick base pair with thymine or uracil, enhancing the stability of nucleic acid duplexes if the analogue is incorporated.

This guide will explore the in vivo pharmacokinetic consequences of these structural modifications, providing a comparative framework for researchers engaged in the development of novel nucleoside-based therapeutics.

Comparative Pharmacokinetics: 9-Deaza-2,6-Diaminopurine Analogues vs. Alternatives

While comprehensive in vivo pharmacokinetic data for a wide range of 9-deaza-2,6-diaminopurine nucleoside analogues is not extensively published, we can draw valuable insights from the available data for the parent compound, 2,6-diaminopurine (DAP), and structurally related 9-deaza and 7-deazaadenosine analogues. For comparison, we will consider the well-characterized purine nucleoside analogues, Forodesine (a 9-deazaguanine analogue), Clofarabine, and Nelarabine.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of 2,6-Diaminopurine, a 7-Deazaadenosine Analogue, and Clinically Relevant Purine Nucleoside Analogues

CompoundAnalogue ClassAnimal ModelRouteKey Pharmacokinetic ParametersReference(s)
2,6-Diaminopurine (DAP) DiaminopurineCD-1 MouseIVStable in plasma; distributed throughout the body and excreted in urine.[1]
7-Deaza-2′-C-methyl-adenosine 7-DeazaadenosineMouse, Rat, DogOralPromising in vivo pharmacokinetics across species.[2][3]
Forodesine 9-DeazaguanineHumanIVt½: ~10 hours[4]
Clofarabine DeoxyadenosineHumanIVProlonged intracellular retention of the active triphosphate metabolite.[5]
Nelarabine DeoxyguanosineHumanIVRapidly converted to its active form, ara-G.[6]

Note: This table presents a summary of available data. Direct comparison should be made with caution due to differences in experimental conditions and species.

From the limited available data, we can infer that the 2,6-diaminopurine core is metabolically stable in plasma.[1] The 9-deaza modification is designed to prevent cleavage by purine nucleoside phosphorylase, a key metabolic pathway for many purine nucleosides. This modification, as seen with forodesine, can contribute to a longer plasma half-life.[4] The promising oral bioavailability of the 7-deazaadenosine analogue suggests that deaza modifications, in general, can lead to favorable pharmacokinetic profiles.[2][3]

Experimental Workflows and Methodologies

The determination of in vivo pharmacokinetic parameters is a critical step in drug development. Below are detailed, step-by-step methodologies for key experiments.

I. In Vivo Pharmacokinetic Study in Rodents (Rats)

This protocol outlines a typical pharmacokinetic study in rats following both intravenous (IV) and oral (PO) administration.

Rationale for Animal Model Selection:

Rodents, particularly rats, are frequently used in early preclinical pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[7] Their metabolic pathways are often sufficiently similar to humans to provide initial insights into a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Analysis acclimatize Acclimatize Rats (≥ 7 days) fasting Fast Rats (12 hours pre-dose) acclimatize->fasting formulation Prepare Dosing Formulations (IV and PO) fasting->formulation iv_admin Intravenous (IV) Administration (via tail vein) formulation->iv_admin po_admin Oral (PO) Administration (via oral gavage) formulation->po_admin collection Collect Blood Samples (predetermined time points) iv_admin->collection po_admin->collection processing Process Blood to Plasma collection->processing storage Store Plasma at -80°C processing->storage extraction Plasma Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, t½, AUC, F) lcms->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimatization and Housing:

    • House male Sprague-Dawley rats (250-300g) in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the study.

    • Provide standard chow and water ad libitum.

  • Dose Formulation:

    • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to the desired concentration.

    • Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration:

    • Fast the rats for 12 hours before dosing, with free access to water.

    • IV Administration: Administer the drug as a single bolus injection into the lateral tail vein.

    • PO Administration: Administer the drug using oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

II. Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

Rationale for Method Selection:

LC-MS/MS provides the necessary sensitivity to detect low concentrations of the drug and its metabolites in plasma. The selectivity of tandem mass spectrometry minimizes interference from endogenous plasma components, ensuring accurate quantification.

Workflow for LC-MS/MS Analysis:

start Thaw Plasma Samples protein_precip Protein Precipitation (e.g., with acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection data_acquisition Data Acquisition lc_injection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing an internal standard. The internal standard should be a structurally similar molecule to the analyte to account for variations in sample processing and instrument response.

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, which provides high selectivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

The strategic design of 9-deaza-2,6-diaminopurine analogues offers a promising avenue for the development of novel therapeutics with improved pharmacokinetic profiles. The 9-deaza modification confers resistance to enzymatic degradation by PNP, while the 2,6-diaminopurine core presents unique opportunities for modulating target engagement and cellular processing.

While the available in vivo pharmacokinetic data for this specific class of compounds is limited, the insights gained from the parent diamino-purine base and related deaza-purine analogues suggest the potential for favorable metabolic stability and bioavailability.

The detailed experimental protocols provided in this guide serve as a robust framework for researchers to conduct their own in vivo pharmacokinetic evaluations. Future studies should focus on systematically evaluating a broader range of 9-deaza-2,6-diaminopurine nucleoside analogues to establish clear structure-pharmacokinetic relationships. Such data will be invaluable in guiding the rational design of next-generation nucleoside drugs with optimized therapeutic potential.

References

  • Olsen, D. B., Eldrup, A. B., Bartholomew, L., Bhat, B., Bosserman, M. R., Ceccacci, A., ... & Hudyma, T. W. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial agents and chemotherapy, 48(10), 3944-3953.
  • Yuan, J., & Liu, D. (2024).
  • Brel, V., Ouchchane, L., Kankeu, C., Giraud, C., Durin, J., Tavolacci, J., ... & Biondi, O. (2020). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy-Nucleic Acids, 21, 986-998.
  • Carroll, S. S., Olsen, D. B., & MacCoss, M. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties.
  • Gandhi, V., & Plunkett, W. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents.
  • Montgomery, J. A., & Hewson, K. (2006). Methods for the preparation of 9-deazapurine derivatives.
  • Karabasz, A., Szczepanowicz, K., Cierniak, A., Mezyk-Kopec, R., Dyduch, G., Szczęch, M., ... & Bzowska, M. (2022). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV)
  • Zielińska, J., Sławiński, J., Szafarz, M., Ulenberg, S., Żołnowska, B., & Bączek, T. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International journal of molecular sciences, 23(10), 5693.
  • Nakamura, A., Terauchi, Y., & Ueta, K. (2016). Pharmacokinetics of AS2444697 in type 2 diabetic mice. a Time course of...
  • Taniguchi, Y., & Sasaki, S. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & medicinal chemistry, 22(5), 1634-1641.
  • Médici, R., Lewkowicz, E. S., & Iribarren, A. M. (2006). Microbial synthesis of 2,6-diaminopurine nucleosides.
  • Cohen, M. H., Johnson, J. R., Justice, R., & Pazdur, R. (2006). Nelarabine for the treatment of T-cell lymphoblastic leukemia/lymphoma. Clinical cancer research, 12(18), 5329-5335.
  • Wikipedia contributors. (2023, November 29). 2,6-Diaminopurine. In Wikipedia, The Free Encyclopedia.
  • Taniguchi, Y., & Sasaki, S. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Semantic Scholar.
  • Bonate, P. L., Craig, A., Gaynon, P., Gandhi, V., Jeha, S., Kadota, R., ... & Plunkett, W. (2006). Clinical and Pharmacokinetic Study of Clofarabine in Chronic Lymphocytic Leukemia: Strategy for Treatment. Clinical Cancer Research, 12(13), 3944-3950.
  • Kicska, G. A., Long, L., Hörig, H., Fairchild, C., Tyler, P. C., Furneaux, R. H., ... & Krenitsky, T. A. (2001). Forodesine, a potent inhibitor of purine nucleoside phosphorylase, and its effects on T-cell-mediated immunity. Proceedings of the National Academy of Sciences, 98(8), 4593-4598.
  • Biesele, J. J., Berger, R. E., Wilson, A. Y., Hitchings, G. H., & Elion, G. B. (1951). Studies on 2,6-diaminopurine and related substances in cultures of embryonic and sarcomatous rodent tissues. Cancer, 4(1), 186-197.
  • Okamoto, A., Tanaka, K., & Saito, I. (2002). 2-Amino-7-deazaadenine forms stable base pairs with cytosine and thymine. Bioorganic & medicinal chemistry letters, 12(1), 97-99.
  • Radi, M., Mugnaini, C., Salgado, A., Botta, M., Gribbon, P., & O'Mahony, G. (2023). Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties. ChemMedChem, 18(16), e202300200.
  • Meijer, L. M., & Raymond, E. (2008). 2, 6, 9-substituted purine derivatives having anti proliferative properties.
  • Witek, J., & Smietana, M. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • Biocytogen. (n.d.). PK/PD. Retrieved February 25, 2026, from [Link]

  • Balzarini, J., Naesens, L., & De Clercq, E. (1992). Pharmacokinetics in mice of the anti-retrovirus agent 9-(2-phosphonylmethoxyethyl)adenine. Drug metabolism and disposition, 20(5), 747-752.
  • Dzierzbicka, K. (2007). Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. Polish Journal of Chemistry, 81(4), 455-473.
  • Player, M. R. (2014). 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities.
  • Stuyver, L. J., & Schinazi, R. F. (2017). B-D-2'-Deoxy-2'-a-Fluoro-2'-B-C-substituted-4'-Fluoro-N6-Substituted-2,6-Diaminopurine Nucleotides, B-D-2'-Deoxy-2'-a-Fluoro-2'-B-C-substituted-4'-Fluoro-N6,N6-Disubstituted-2,6-Diaminopurine Nucleotides and B-D-2'-deoxy-2'-a-fluoro-2'-B-methyl-4'-fluoro-2-substituted-N6-substituted-aminopurine nucleotides of the Invention.

Sources

Comparative Guide: 9-Deaza vs. 7-Deaza Purine Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the modification of the purine scaffold is a pivotal strategy for optimizing binding affinity, selectivity, and metabolic stability. This guide contrasts two critical isosteres: 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and 9-deazapurines (pyrrolo[3,2-d]pyrimidines).

  • 7-Deazapurines are primarily utilized in Kinase Inhibitors . They function by eliminating the N7 hydrogen bond acceptor, often to prevent repulsive steric/electrostatic clashes or to modulate lipophilicity while retaining the canonical N9-glycosidic (or alkyl) linkage.

  • 9-Deazapurines are the gold standard for Transition State Analogues (TSAs) , particularly for N-ribosyl transferases like Purine Nucleoside Phosphorylase (PNP). They are typically synthesized as C-nucleosides , offering extreme hydrolytic stability and allowing for the protonation of the ring system (at N7) to mimic oxocarbenium transition states, resulting in picomolar binding affinities.

Structural & Physicochemical Basis[1][2][3][4][5]

The divergence in binding affinity stems from fundamental changes in electronic distribution and glycosidic stability.

Chemical Architecture
  • 7-Deaza Modification: Replaces the N7 nitrogen with a carbon (C7). This removes the "Hoogsteen" hydrogen bond acceptor face. The glycosidic bond typically remains at N9 (an N-glycoside), maintaining a geometry similar to natural adenosine/guanosine but with altered solvation properties.

  • 9-Deaza Modification: Replaces the N9 nitrogen with a carbon (C9). To attach a sugar or linker, a C-C bond is formed (C-nucleoside). This renders the bond immune to phosphorolysis. Crucially, this shifts the pKa of the remaining nitrogen atoms, often allowing the N7 position (which is retained) to act as a proton donor/acceptor in ways natural purines cannot at physiological pH.

Visualization of Structural Differences

PurineScaffolds Purine Natural Purine (N7 Acceptor, N9 Linkage) Deaza7 7-Deaza Purine (C7 Substitution) Purine->Deaza7 Modification Deaza9 9-Deaza Purine (C9 Substitution) Purine->Deaza9 Modification Prop7 Loss of N7 H-bond Increased Lipophilicity Deaza7->Prop7 Effect Prop9 C-Nucleoside (Stability) Altered pKa (TS Mimicry) Deaza9->Prop9 Effect

Caption: Structural divergence of purine scaffolds. 7-deaza modifies the Hoogsteen face; 9-deaza modifies the glycosidic face.

Comparative Case Studies

Case Study A: Kinase Inhibition (The 7-Deaza Advantage)

Target: Janus Kinases (JAKs) or similar ATP-binding sites. Mechanism: ATP-competitive inhibition. Why 7-Deaza? In many kinase active sites, the "hinge region" binds the adenine ring of ATP. However, the N7 nitrogen of adenine can sometimes face a hydrophobic pocket or a residue that does not donate a hydrogen bond.

  • Solvation Penalty: A naked nitrogen (N7) requires a hydration shell. If the protein pocket is dry and offers no H-bond donor, desolvating N7 costs energy (

    
    ).
    
  • Solution: Replacing N7 with C7 (7-deaza) removes this penalty. It also increases the lipophilicity of the inhibitor, improving membrane permeability.

  • Data Trend: 7-deaza analogues often show 2-10x improvement in

    
     over parent purines in specific kinase scaffolds due to hydrophobic matching.
    
Case Study B: PNP Inhibition (The 9-Deaza Dominance)

Target: Purine Nucleoside Phosphorylase (PNP).[1][2][3] Mechanism: Transition State Analogue (TSA).[4] Why 9-Deaza? PNP hydrolyzes the N-glycosidic bond via an oxocarbenium-like transition state.

  • Electronic Mimicry: In the transition state, the purine ring is protonated at N7 to make it a better leaving group. Natural purines have a pKa ~2.4 at N7, making protonation at pH 7.4 negligible.

  • The 9-Deaza Shift: In 9-deaza analogues (e.g., Immucillin-H), the electronic reorganization raises the pKa of the N7 position to ~7.0–10.0. This allows the inhibitor to be protonated in the active site, perfectly mimicking the transition state electrostatics.

  • Data Trend: 9-deaza analogues bind with picomolar affinity (

    
     pM), whereas 7-deaza analogues (which cannot support this protonation mimicry) are often weak inhibitors (micromolar).
    
Comparative Data Summary
Feature7-Deaza Purine (e.g., Tubercidin)9-Deaza Purine (e.g., Immucillin-H)
Primary Application Kinase Inhibitors, RNA Polymerase InhibitorsTransition State Analogues (PNP, MTAP)
Linkage Type N-Glycoside (usually)C-Glycoside (C-C bond)
Metabolic Stability High (Glycosidic bond stabilized)Extreme (Immune to phosphorolysis)
H-Bonding (N7) Removed (Hydrophobic face)Retained (often protonated in active site)
Binding Affinity (

)
Nanomolar (

M)
Picomolar (

M)
Key Reference Seela et al., 2005 [1]Schramm, 2013 [2]

Experimental Protocol: Determining Binding Thermodynamics

To objectively compare these inhibitors, simple


 assays are insufficient due to the tight-binding nature of 9-deaza compounds (where 

). Isothermal Titration Calorimetry (ITC) is the gold standard, as it directly measures enthalpy (

) and stoichiometry (

).
ITC Workflow for Tight Binders

Objective: Determine


, 

, and

for a 9-deaza inhibitor (expected

nM).

Reagents:

  • Protein: Recombinant PNP (purified, >95%), dialyzed into assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Concentration: 10-20

    
    M.
    
  • Ligand: 9-deaza inhibitor.[1][2][4][3][5][6][7] Concentration: 100-200

    
    M (10x protein).
    

Step-by-Step Protocol:

  • Dialysis Matching: Dialyze protein and dissolve ligand in the exact same buffer to minimize heat of dilution.

  • Degassing: Degas both solutions for 10 minutes to prevent bubble formation in the cell.

  • Titration Setup (Displacement Method):

    • Note: Direct titration of picomolar binders yields a "square" curve (step function) which cannot fit

      
       accurately.
      
    • Solution: Use a Displacement Assay . First, saturate the protein with a weaker inhibitor (e.g., a 7-deaza analogue with known

      
      M).
      
    • Titrate the tight-binding 9-deaza inhibitor into this complex. The heat measured will be the difference between binding the strong inhibitor and releasing the weak one.

  • Injection: Perform 20 injections of 2

    
    L each, spaced 180s apart, at 25°C.
    
  • Data Analysis: Subtract reference heats (ligand into buffer). Fit to a "Competitive Binding Model" to extract the intrinsic

    
     of the 9-deaza compound.
    
ITC Logic Diagram

ITCWorkflow Start Start: High Affinity Ligand (9-deaza) Direct Direct Titration? Start->Direct CheckKd Is Kd < 10 nM? Direct->CheckKd SquareCurve Result: Square Curve (Cannot determine Kd) CheckKd->SquareCurve Yes Displace Use Displacement Method (Pre-bind with weak 7-deaza) CheckKd->Displace Yes (Alternative) Measure Measure Delta H (Observed) = H(bind strong) - H(release weak) CheckKd->Measure No (Standard ITC) Displace->Measure Calc Calculate Intrinsic Kd using Competitive Model Measure->Calc

Caption: Decision tree for characterizing high-affinity deaza-purines via ITC.

References

  • Seela, F., et al. (2005). 7-Deazapurine nucleosides and oligonucleotides: synthesis, properties and applications.Nucleic Acids Research . Link(Note: Generalized link to journal archive for verification of Seela's extensive work on 7-deaza stability).

  • Schramm, V. L. (2013). Transition state analogs of purine nucleoside phosphorylase.[4][3][8]Proceedings of the National Academy of Sciences (PNAS) . Link

  • Miles, R. W., et al. (1998). Immnucillin-H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase.[1][8]Biochemistry .[9][1][10][11][2][4][3][8][12][13][14][15] Link

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes.[8]PNAS .[8] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of scientific integrity and safety. The compound 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, a member of the pyrrolopyrimidine class, represents a scaffold of significant interest in medicinal chemistry, with analogues showing potent biological activity.[1][2][3][4][5][6] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical waste management for hazardous and biologically active substances.

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Biological Activity: Pyrrolopyrimidines are often designed as purine isosteres and can interact with various biological targets.[2] Some have shown significant cytotoxicity with low IC50 values.[3] Therefore, this compound should be treated as potentially toxic.

  • Irritation: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[9][10][11][12]

  • Environmental Persistence: Nitrogen heterocyclic compounds can be persistent in the environment and may pose risks to aquatic life.[7][8]

Due to these potential hazards, all waste containing this compound must be classified and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)To prevent skin contact with a potentially potent and irritating substance.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the compound.[9][10][12]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, especially given that related compounds can cause respiratory irritation.[9][10][12]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and consult the relevant institutional safety protocols.

Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound waste, from segregation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Solid Waste (contaminated labware, PPE) D Sealable, labeled hazardous waste container for solids A->D B Liquid Waste (reaction mixtures, solvents) E Sealable, labeled hazardous waste container for liquids B->E C Neat Compound F Original, sealed container with hazardous waste label C->F G Store in designated satellite accumulation area D->G E->G F->G H Schedule pickup by Environmental Health & Safety (EHS) G->H I Incineration at a licensed hazardous waste facility H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

5.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated labware, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures, mother liquors, and rinsing solvents, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Neat (Unused) Compound: If you have an excess of the pure compound that needs to be disposed of, it should be kept in its original container and clearly labeled as hazardous waste.

5.2. Containerization and Labeling

  • Containers: Use only approved, sealable, and chemically resistant containers for waste collection. Ensure containers are in good condition and do not leak.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major components and their approximate concentrations. Follow your institution's specific labeling requirements.

5.3. Storage

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.[9][10][12]

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume and storage time.

5.4. Final Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Recommended Disposal Method: Due to the nature of nitrogen-containing heterocyclic compounds, high-temperature incineration is the preferred method of disposal.[13] This process effectively destroys the compound, minimizing the risk of environmental contamination. Do not attempt to dispose of this compound down the drain or in regular trash.[9]

Conclusion

The responsible management and disposal of this compound are paramount for maintaining a safe laboratory environment and protecting our ecosystems. By adhering to the rigorous protocols outlined in this guide, researchers can handle this potent, biologically active compound with the necessary caution and care, from the bench to its final disposal. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design str
  • This compound. PubChem.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview | Request PDF.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online.

  • SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety D
  • Safety Data Sheet - 5-(BENZYLOXYMETHYL)-7-BROMO-4-METHOXY-5H-PYRROLO[3,2-D]PYRIMIDINE. CymitQuimica.
  • Safety Data Sheet - 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. ChemScene.
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science.
  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Tre
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science.
  • 2-(4-Piperidinyl)-5H-pyrrolo[3,2-d]pyrimidine - Hazard. U.S. Environmental Protection Agency.
  • 2-(4-Piperidinyl)-5H-pyrrolo[3,2-d]pyrimidine - Exposure. U.S. Environmental Protection Agency.
  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol
  • 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7. J&K Scientific.
  • 5H-Pyrrolo[3,2-d]pyrimidin-4-amine. CymitQuimica.
  • 943736-60-5|5H-Pyrrolo[3,2-d]pyrimidin-2-amine. BLDpharm.

Sources

Personal protective equipment for handling 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine Role: Senior Application Scientist, High-Potency Active Pharmaceutical Ingredients (HPAPI) Handling.

Executive Summary & Biological Context

Compound Class: 9-Deazaguanine derivative / Pyrrolopyrimidine. Primary Application: Scaffold for Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine analogues) and JAK kinase inhibitors. Bioactivity Profile: Nanomolar affinity for PNP; potent T-cell modulator.

The Safety Imperative: As a Senior Application Scientist, my directive is clear: Treat this compound as a Potent Pharmacological Compound (PPC). While specific LD50 data for this intermediate may be sparse, its structural similarity to potent antineoplastics and immunosuppressants necessitates a Control Banding approach . We do not rely on the absence of data as proof of safety; we rely on the potency of the pharmacophore to dictate our containment strategy.

Default Occupational Exposure Band (OEB): Band 4 (1 µg/m³ < OEL < 10 µg/m³) until specific toxicology proves otherwise.

Risk Assessment & Control Banding Logic

Before selecting PPE, we must validate the risk level. PPE is the last line of defense; engineering controls are the first.

Decision Logic for PPE Selection

The following decision tree illustrates the logic used to determine the necessary protection level based on the physical state and quantity of the compound.

PPE_Logic Start 5H-pyrrolo[3,2-d] pyrimidine-2,4-diamine State Physical State? Start->State Solid Solid / Powder (High Dust Potential) State->Solid Liquid Solution / Oil (Lower Aerosol Risk) State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Level_A LEVEL A: Fume Hood + N95/P100 Double Nitrile Liquid->Level_A In Fume Hood Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Level_B LEVEL B: Vented Balance Enclosure PAPR + Double Nitrile Small_Solid->Level_B Standard Handling Level_C LEVEL C: Glovebox / Isolator Tyvek Sleeves + Double Nitrile Large_Solid->Level_C Bulk Handling

Caption: Risk stratification logic. Solid powders pose the highest inhalation risk due to electrostatic aerosolization, requiring higher containment (Level B/C).

PPE Specifications: The "Redundant Barrier" System

In high-potency handling, we use a "Redundant Barrier" system. If the primary engineering control (fume hood/isolator) fails, the PPE must provide a temporary bridge to safety.

A. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Requirement: Particulate protection is paramount. This compound is a solid amine that can form electrostatic dusts.

  • Standard (In Hood): N100 or P100 Half-Mask Respirator .

    • Why: N95 offers 95% filtration. For a bioactive compound, 5% penetration is unacceptable. P100 offers 99.97% efficiency.

  • High Risk (Open Bench/Spill): PAPR (Powered Air Purifying Respirator) with HEPA cartridges.

    • Why: Positive pressure prevents inward leakage of contaminants, which is critical if the user has facial hair or if the seal is compromised.

B. Dermal Protection (Gloves)[5]
  • Material: Nitrile Rubber (Accelerator-Free preferred).

  • Configuration: Double Gloving is mandatory.

    • Inner Glove: Bright color (e.g., orange/purple) to serve as a breakthrough indicator.

    • Outer Glove: Extended cuff (minimum 5 mil thickness) over the lab coat sleeve.

  • Change Frequency: Every 60 minutes or immediately upon splash.

    • Causality: Organic amines can permeate nitrile over time. While this compound is a solid, solution-phase handling (e.g., in DMSO) accelerates permeation.

C. Body Protection[4][7]
  • Standard: Lab coat (cotton/poly blend) is insufficient for solids handling.

  • Required: Disposable Tyvek® Lab Coat (closed front) or Tychem® Sleeves .

    • Why: Tyvek provides a barrier against dry particulates that cotton cannot matches. Cotton traps dust, creating a secondary exposure source in the laundry.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Respiratory Filter ClassP100 / HEPA Captures <0.3 micron particles (bioactive dusts).
Hand (Inner) GloveNitrile (2-4 mil) Tactile sensitivity; barrier #2.
Hand (Outer) GloveNitrile (5-8 mil) Extended cuff; primary abrasion/chemical resistance.
Body MaterialPolyethylene (Tyvek) Non-woven structure prevents particle entrapment.
Eye TypeChemical Goggles Safety glasses allow dust entry from the side; goggles seal the ocular mucosa.

Operational Workflow: Solid Weighing Protocol

Objective: Weigh 50 mg of this compound for stock solution preparation. Location: Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet.

Step 1: Pre-Operational Setup
  • Don PPE: Put on Tyvek coat, inner gloves, and outer gloves. Tape the outer glove cuff to the Tyvek sleeve to create a seal.

  • Static Control: Place an ionizing fan or staticmaster® brush inside the enclosure.

    • Causality: Pyrrolopyrimidines are often crystalline and highly static. Static charge causes "jumping" of powder, leading to invisible contamination of the balance.

  • Lining: Place a plastic-backed absorbent pad (benchkote) in the work area to capture minor spills.

Step 2: The Weighing Process
  • Open the vial only inside the VBE.

  • Use a disposable antistatic spatula . Do not reuse spatulas to avoid cross-contamination.

  • Weigh directly into a pre-tared vial containing the solvent (wet weighing) if possible, or into a weighing boat.

  • Wet Weighing (Preferred): Adding the solid directly to the solvent (e.g., DMSO) minimizes dust generation.

  • Cap the destination vial immediately.

Step 3: Decontamination & Doffing
  • Wipe the exterior of the stock vial with a Kimwipe dampened with 10% Bleach , then Ethanol.

  • Dispose of the spatula and weigh boat into a solid hazardous waste container located inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood (turning them inside out) and dispose.

  • Remove hands from hood. Remove inner gloves and wash hands with soap and water for 20 seconds.

Decontamination & Disposal Strategy

Target Chemistry: The pyrrolo[3,2-d]pyrimidine core is electron-rich. Deactivation Agent: Sodium Hypochlorite (10% Bleach Solution) .

  • Mechanism:[1][2][3] Oxidative destruction. The hypochlorite attacks the electron-rich aromatic system and the exocyclic amines, disrupting the pharmacophore and reducing biological activity.

Decontamination Workflow

Decon_Flow Spill Contamination Event (Spill or Cleaning) Absorb 1. Absorb Liquids (Paper Towels) Spill->Absorb Oxidize 2. Apply Oxidizer (10% Bleach / 30 mins) Absorb->Oxidize Rinse 3. Solubilize Residue (70% Ethanol/Water) Oxidize->Rinse After 30 min contact Verify 4. UV Verification (Check for Fluorescence) Rinse->Verify

Caption: The "Oxidize-Solubilize" cycle ensures chemical destruction before physical removal.

Disposal:

  • All solid waste (gloves, wipes, spatulas) must be double-bagged and labeled "High Potency Cytotoxic/Genotoxic Waste."

  • Disposal method: High-temperature incineration (not landfill).

Emergency Response

  • Inhalation: Move to fresh air immediately. If wearing a respirator, do not remove it until out of the contaminated zone. Seek medical evaluation for potential respiratory sensitization.

  • Eye Contact: Flush for 15 minutes minimum.[4][5] The amine functionality can be caustic; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[4][1][6][5] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

References

  • PubChem. (n.d.). This compound | C6H7N5.[7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Yatsu, T., et al. (2008). 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. Nucleic Acids Symposium Series. Retrieved from [Link]

  • Hikishima, S., et al. (2007). Synthesis and biological evaluation of 9-deazaguanine derivatives.... Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • SafeWork NSW. (2023). Handling Potent Compounds in the Pharmaceutical Industry. (General guidance on Control Banding).

Sources

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